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Exploratory

An In-depth Technical Guide to Phenpromethamine-d3 HCl: A Stable Isotope for Advanced Quantitative Analysis

This guide provides a comprehensive technical overview of Phenpromethamine-d3 Hydrochloride (HCl), a deuterium-labeled stable isotope of Phenpromethamine. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Phenpromethamine-d3 Hydrochloride (HCl), a deuterium-labeled stable isotope of Phenpromethamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis, and critical applications of this internal standard in robust analytical methodologies. The focus is on leveraging its unique properties for high-precision quantitative analysis, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Imperative for Stable Isotope-Labeled Standards in Analytical Chemistry

In the landscape of modern analytical science, particularly in regulated environments such as clinical and forensic toxicology, the demand for accuracy and precision in quantitative assays is paramount. The use of stable isotope-labeled internal standards is a cornerstone of high-quality mass spectrometry-based quantification.[1] These standards, in which one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).

The co-extraction and co-analysis of a stable isotope-labeled internal standard with the target analyte allows for the compensation of variations in sample preparation, chromatographic retention, and ionization efficiency.[2] This is because the analyte and its labeled counterpart are affected proportionally by these experimental variables. The use of a deuterated standard like Phenpromethamine-d3 HCl is therefore not merely a technical choice but a foundational element of a self-validating and trustworthy analytical system.

Unveiling the Chemical Identity of Phenpromethamine-d3 HCl

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine.[3] Its hydrochloride salt is the common form used in pharmaceutical and research applications. The "-d3" designation in Phenpromethamine-d3 HCl signifies the presence of three deuterium atoms, which are most commonly introduced on the N-methyl group due to synthetic accessibility and chemical stability. This assumption is based on common synthetic routes for deuterated phenethylamines.

Chemical Structure

The structural representation of Phenpromethamine-d3 HCl, with deuterium labeling on the N-methyl group, is presented below.

Caption: Chemical structure of Phenpromethamine-d3 Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of Phenpromethamine HCl and its deuterated analog is provided below for easy reference.

PropertyPhenpromethamine HClPhenpromethamine-d3 HCl
Molecular Formula C₁₀H₁₆ClNC₁₀H₁₃D₃ClN
Molecular Weight 185.69 g/mol [4]Approx. 188.71 g/mol
IUPAC Name N-methyl-2-phenylpropan-1-amine;hydrochloride[4]N-(methyl-d3)-2-phenylpropan-1-amine;hydrochloride
CAS Number 5969-39-1[4]Not available
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in water and methanolSoluble in water and methanol

Synthesis of Phenpromethamine-d3 HCl: A Conceptual Overview

The synthesis of deuterium-labeled compounds involves specialized techniques to ensure high isotopic purity. While specific proprietary synthesis methods may vary, a plausible and common approach for generating Phenpromethamine-d3 HCl involves the reductive amination of phenylacetone with methylamine-d3.

A generalized synthetic scheme is as follows:

  • Formation of the Imine Intermediate: Phenylacetone is reacted with methylamine-d3 (CD₃NH₂) to form an intermediate imine.

  • Reduction of the Imine: The imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield Phenpromethamine-d3.

  • Salt Formation: The resulting free base is treated with hydrochloric acid (HCl) to produce the stable hydrochloride salt, Phenpromethamine-d3 HCl.

The critical starting material in this process is methylamine-d3, which can be synthesized from commercially available deuterated precursors. The purity of the final product, both chemically and isotopically, is paramount and is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Application in Quantitative Analysis: An LC-MS/MS Workflow

The primary application of Phenpromethamine-d3 HCl is as an internal standard for the quantitative analysis of Phenpromethamine in various matrices, most notably biological samples like blood, urine, and plasma.[5] This is particularly relevant in forensic toxicology, clinical chemistry, and pharmacokinetic studies.

The Principle of Isotope Dilution Mass Spectrometry

The underlying principle of this application is isotope dilution mass spectrometry. A known amount of Phenpromethamine-d3 HCl is added to an unknown sample containing Phenpromethamine. The sample is then processed and analyzed by LC-MS/MS. The ratio of the mass spectrometric response of the analyte (Phenpromethamine) to the internal standard (Phenpromethamine-d3 HCl) is used to calculate the concentration of the analyte in the original sample. This ratiometric approach corrects for any loss of analyte during sample preparation and for fluctuations in the instrument's performance.

Experimental Workflow: Quantitative Analysis of Phenpromethamine in Whole Blood

The following is a detailed, step-by-step methodology for the quantitative analysis of Phenpromethamine in whole blood using Phenpromethamine-d3 HCl as an internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A 1. Spiking of Sample: Add a known amount of Phenpromethamine-d3 HCl to the whole blood sample. B 2. Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the sample to remove proteins. A->B C 3. Centrifugation: Separate the precipitated proteins from the supernatant. B->C D 4. Supernatant Transfer: Transfer the supernatant containing the analyte and internal standard to a clean vial. C->D E 5. Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase. D->E F 6. Injection: Inject the reconstituted sample into the LC-MS/MS system. E->F G 7. Chromatographic Separation: Separate Phenpromethamine and Phenpromethamine-d3 HCl on a reverse-phase C18 column. F->G H 8. Mass Spectrometric Detection: Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM). G->H I 9. Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard. H->I J 10. Ratio Calculation: Calculate the peak area ratio of Phenpromethamine to Phenpromethamine-d3 HCl. I->J K 11. Quantification: Determine the concentration of Phenpromethamine using a calibration curve. J->K

Caption: Experimental workflow for quantitative analysis using an internal standard.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of whole blood calibrator, control, or unknown sample, add 10 µL of a 1 µg/mL solution of Phenpromethamine-d3 HCl in methanol.

    • Vortex briefly to mix.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Phenpromethamine: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 150.1). The product ion will be a characteristic fragment, for example, m/z 91.1 (the tropylium ion resulting from benzylic cleavage).

        • Phenpromethamine-d3 HCl: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 153.1). The product ion will also be m/z 91.1, as the deuterium atoms are on the N-methyl group which is lost as a neutral fragment in this fragmentation pathway. A secondary, less intense transition may be monitored for confirmation. The choice of a common product ion is acceptable as the precursor ions are different.

  • Data Analysis:

    • Integrate the peak areas for the selected MRM transitions for both Phenpromethamine and Phenpromethamine-d3 HCl.

    • Calculate the ratio of the peak area of Phenpromethamine to the peak area of Phenpromethamine-d3 HCl.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of Phenpromethamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Phenpromethamine-d3 HCl is an indispensable tool for researchers requiring accurate and precise quantification of Phenpromethamine. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides a robust framework for overcoming the inherent variabilities of analytical processes. This guide has provided a technical foundation for understanding its chemical properties, synthesis, and, most importantly, its practical application in a validated, high-integrity quantitative workflow. The principles and protocols outlined herein are designed to empower scientists to achieve the highest standards of analytical excellence in their research and development endeavors.

References

  • Dussy, F. E., Hamberg Stäubli, C., & Briellmann, T. A. (2002). The Application of LC-MS in Forensic Toxicology. CHIMIA, 56(3), 53-58.
  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
  • Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Gao, H., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 498.
  • PubChem. (n.d.). Phenpromethamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenpromethamine hydrochloride. Retrieved from [Link]

  • Jayshree, R. (2017). A Perceptive of Mass Spectrometry in Clinical Chemistry: Hyphenation for Benefit of Mankind. Biomedical Journal of Scientific & Technical Research, 1(6).
  • Xu, Y. Z., & Chen, C. (2005). Synthesis of deuterium labeled phenethylamine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 48(10), 741-748.
  • Global Substance Registration System. (n.d.). PHENPROMETHAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Lee, J., & Lee, S. (2022). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 27(21), 7265.
  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens.
  • Chiron. (n.d.). Why do toxicologists need an internal standard? Retrieved from [Link]

  • University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
  • PubChem. (n.d.). Phenpromethamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Phenpromethamine. Retrieved from [Link]

Sources

Foundational

Precision Quantitation of Vonedrine (Phenpromethamine): A Technical Guide to Vonedrine-d3 Hydrochloride Internal Standard

The following technical guide is structured to serve as a definitive reference for the application of Vonedrine-d3 hydrochloride in quantitative mass spectrometry. Executive Summary Vonedrine (Phenpromethamine; N, -dimet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application of Vonedrine-d3 hydrochloride in quantitative mass spectrometry.

Executive Summary

Vonedrine (Phenpromethamine; N,


-dimethylphenethylamine) is a sympathomimetic amine historically used as a nasal decongestant but now strictly regulated due to its stimulant properties.[1] It is prohibited in competitive sports by the World Anti-Doping Agency (WADA) and is frequently detected as an adulterant in "pre-workout" or weight-loss dietary supplements.

Accurate quantitation of Vonedrine in biological matrices (urine, plasma) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the complex nature of these matrices introduces significant ionization suppression. This guide details the use of Vonedrine-d3 hydrochloride —a deuterated analog—as the essential Internal Standard (IS) to normalize these variances, ensuring data integrity and regulatory compliance.

Chemical Identity & Physicochemical Profile[2][3][4]

To implement Vonedrine-d3 successfully, one must understand its structural relationship to the analyte. The deuterated form typically carries three deuterium atoms on the N-methyl group, shifting the precursor mass by +3 Da.

Comparative Profile
FeatureAnalyte: Vonedrine (Phenpromethamine) HClInternal Standard: Vonedrine-d3 HCl
CAS Number 5969-39-1 (HCl salt)Varies by synthesis batch (Generic: Phenpromethamine-d3)
Formula


Molecular Weight 185.7 g/mol (Salt); 149.23 (Free Base)~188.7 g/mol (Salt); 152.25 (Free Base)
Precursor Ion

150.1 153.1
Solubility Water, Methanol, DMSOWater, Methanol, DMSO
Stability Hygroscopic; Store at -20°CHygroscopic; Store at -20°C, protect from light
Structural Visualization

The following diagram illustrates the structural homology and the specific site of isotopic labeling (typically the N-methyl group) which ensures the IS behaves chromatographically identical to the analyte while remaining spectrally distinct.

ChemicalStructure cluster_0 Analyte: Vonedrine cluster_1 Internal Standard: Vonedrine-d3 node_v Phenpromethamine [M+H]+ = 150.1 struct_v Ph-CH(CH3)-CH2-NH-CH3 node_d3 Phenpromethamine-d3 [M+H]+ = 153.1 node_v->node_d3 +3 Da Mass Shift Identical Retention Time struct_d3 Ph-CH(CH3)-CH2-NH-C(D)3 (Deuterated Methyl)

Figure 1: Structural comparison showing the mass shift induced by deuterium labeling on the N-methyl group.

The Role of Vonedrine-d3 in Mass Spectrometry

The Matrix Effect Challenge

In ESI (Electrospray Ionization), co-eluting matrix components (phospholipids, salts, urea) compete for charge in the source droplet. This causes Ion Suppression , where the analyte signal is artificially reduced.

  • Without IS: A suppressed signal looks like a lower concentration, leading to false negatives (critical in doping control).

  • With Vonedrine-d3: Because the IS co-elutes perfectly with Vonedrine, it suffers the exact same suppression. By calculating the ratio of Analyte Area to IS Area, the suppression factor cancels out.

MatrixEffect cluster_source ESI Source (Ionization Competition) Matrix Matrix Contaminants (Phospholipids) Analyte Analyte: Vonedrine (Limited Charge) Matrix->Analyte Suppresses IS IS: Vonedrine-d3 (Limited Charge) Matrix->IS Suppresses Equally Calculation Quantitation: (Analyte Area / IS Area) Analyte->Calculation IS->Calculation Result Corrected Concentration (True Value) Calculation->Result

Figure 2: Mechanism of internal standard correction for matrix-induced ion suppression.

Analytical Method Development (LC-MS/MS)

Chromatographic Conditions

Separation is critical to distinguish Vonedrine from its isomers (e.g., Methamphetamine).

  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.9 µm). Phenyl phases offer superior selectivity for aromatic amines.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Parameters (MRM)

The following transitions are recommended for a Triple Quadrupole system operating in ESI Positive mode.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Vonedrine 150.191.1 (Tropylium)5020Quantifier
150.1119.15015Qualifier
Vonedrine-d3 153.191.15020IS Quantifier

Note: The transition 153.1 -> 91.1 is valid if the deuterium label is on the N-methyl group, as the tropylium ion (


) does not retain the N-methyl moiety. If the phenyl ring were deuterated, the product would be 94.1.

Experimental Protocol: Sample Preparation

For high-throughput forensic screening, a Liquid-Liquid Extraction (LLE) is superior to "dilute-and-shoot" for removing phospholipids that cause instrument fouling.

Reagents
  • Stock Solution: Vonedrine-d3 HCl (1 mg/mL in Methanol).

  • Working IS Solution: Dilute stock to 100 ng/mL in water.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of urine/plasma into a glass tube.

  • Spike IS: Add 20 µL of Working IS Solution (Vonedrine-d3). Vortex 10s.

  • Buffer: Add 100 µL of 0.5M Carbonate Buffer (pH 9.5) to ensure the amine is in its free-base form (uncharged) for extraction.

  • Extract: Add 2 mL of MTBE. Cap and tumble mix for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the top organic layer to a clean tube.

  • Evaporate: Dry under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase A/B (90:10).

  • Inject: 5 µL into LC-MS/MS.

ExtractionWorkflow Step1 Sample Aliquot (200 µL Urine) Step2 Spike Vonedrine-d3 (Internal Standard) Step1->Step2 Step3 Alkalinize (pH 9.5) Convert to Free Base Step2->Step3 Step4 LLE Extraction (Add MTBE + Mix) Step3->Step4 Step5 Dry Down & Reconstitute (Mobile Phase) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 3: Optimized Liquid-Liquid Extraction (LLE) workflow for Vonedrine isolation.

Validation & Quality Assurance

To ensure the method meets scientific rigor (E-E-A-T), the following criteria must be validated:

  • Linearity: The calibration curve (Analyte/IS ratio vs. Concentration) must have an

    
     across the dynamic range (e.g., 1 ng/mL to 500 ng/mL).
    
  • Isotopic Contribution: Inject a high concentration of Vonedrine (non-labeled) and monitor the IS channel (153.1 -> 91.1). There should be no significant signal (<0.5%), ensuring the native drug does not mimic the IS.

  • Matrix Factor: Calculate the Matrix Factor (MF) for both Analyte and IS.

    • The IS-Normalized MF should be close to 1.0, proving the Vonedrine-d3 corrects for the matrix effect.

References

  • National Center for Biotechnology Information (PubChem). Phenpromethamine (Vonedrine) Compound Summary. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). The Prohibited List. (Vonedrine is classified under S6. Stimulants). Retrieved from [Link]

  • Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements.[2] Clinical Toxicology.[3] (Demonstrates the prevalence of Vonedrine in supplements).[2] Retrieved from [Link]

Sources

Exploratory

Isotopic Engineering of N-methyl-2-phenylpropan-1-amine: Synthesis, Bioanalysis, and Kinetic Isotope Effects

Executive Summary This technical guide details the design, synthesis, and application of deuterated analogs of N-methyl-2-phenylpropan-1-amine (systematically referred to herein as N-MPPA ; commonly known as Methamphetam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide details the design, synthesis, and application of deuterated analogs of N-methyl-2-phenylpropan-1-amine (systematically referred to herein as N-MPPA ; commonly known as Methamphetamine). While N-MPPA is a controlled substance (Schedule II in the US; Class A in the UK), its deuterated isotopologues are critical tools in forensic toxicology, pharmacokinetic (PK) profiling, and metabolic stability assessments.

This guide focuses on the N-methyl-d3 analog (


)  and the Ring-d5 analog (

)
, providing researchers with the protocols necessary for analytical validation and metabolic mapping.
Part 1: The Strategic Value of Deuteration

The incorporation of deuterium (


) into N-MPPA serves two distinct research functions based on the position of the label:
  • Bioanalytical Internal Standards (IS):

    • Objective: To create a mass-resolved analog that co-elutes with the analyte but avoids "cross-talk" in Mass Spectrometry.

    • Mechanism: Deuterium adds mass (+1 Da per atom) without significantly altering lipophilicity or retention time on Reverse Phase (RP) chromatography.

    • Preferred Analog: N-MPPA-d5 or N-MPPA-d8 . These provide a mass shift of +5 or +8 Da, ensuring the isotopic envelope of the standard does not overlap with the native drug's M+1 or M+2 natural abundance peaks.

  • Metabolic Probes (Kinetic Isotope Effect - KIE):

    • Objective: To study the rate-determining steps of metabolism (e.g., N-demethylation).

    • Mechanism: The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond, requiring more activation energy to cleave.[1]

    • Preferred Analog: N-MPPA-d3 (N-methyl labeled). This analog specifically probes the CYP450-mediated N-demethylation pathway.

Part 2: Synthesis of Deuterated Standards

Regulatory Note: The synthesis described below involves precursors and products classified as controlled substances. All procedures must be conducted in a DEA-licensed facility (or equivalent) under strict chain-of-custody protocols.

2.1 Synthesis of N-MPPA-d3 (N-Methyl-d3 Labeling)

This protocol utilizes a reductive amination approach, favored for its high yield and isotopic conservation.

Reagents:

  • Phenylacetone (P2P)

  • Methylamine-d3 hydrochloride (

    
    , >99 atom % D)
    
  • Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Protocol:

  • Imine Formation: Dissolve Phenylacetone (1.0 eq) and Methylamine-d3 HCl (1.2 eq) in MeOH. Add Triethylamine (TEA, 1.2 eq) to liberate the free base amine. Stir at room temperature for 2 hours to form the Schiff base (imine) intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Triacetoxyborohydride (1.5 eq). The mild nature of this reducing agent prevents the reduction of the ketone to an alcohol (a common side reaction).

  • Quench & Workup: Stir overnight. Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: The crude oil is purified via acid-base extraction. Dissolve in ether, extract into 1M HCl (impurities stay in ether). Basify the aqueous layer to pH >12 with NaOH, then extract the product back into ether.

  • Salt Formation: Bubble dry HCl gas through the ether layer to precipitate N-MPPA-d3 Hydrochloride .

2.2 Visualization of Synthetic Pathway

Synthesis_Workflow P2P Phenylacetone (Precursor) Imine Imine Intermediate (Schiff Base) P2P->Imine Condensation MeAmine Methylamine-d3 (CD3NH2) MeAmine->Imine Product N-MPPA-d3 (Target Analyte) Imine->Product Reduction RedAgent NaBH(OAc)3 (Reducing Agent) RedAgent->Product

Figure 1: Reductive amination pathway for the synthesis of the N-methyl-d3 analog.

Part 3: Analytical Validation (LC-MS/MS)

For forensic and clinical quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The deuterated analog acts as the Internal Standard (IS).[2][3]

3.1 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or Waters BEH C18), 2.1 x 50 mm, 1.9 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.[4]

  • Gradient: 5% B to 95% B over 4 minutes.

3.2 Mass Spectrometry Transitions (MRM)

The following table outlines the Multiple Reaction Monitoring (MRM) transitions for the native drug and its deuterated analogs.

AnalytePrecursor Ion (Q1)

Product Ion (Q3)Fragment IdentityPurpose
N-MPPA (Native) 150.1 91.1 Tropylium Ion (

)
Quantifier
119.1Phenyl-propene carbocationQualifier
N-MPPA-d3 153.1 91.1 Tropylium Ion (Ring is H)Quantifier (IS)
122.1

-fragment retention
Qualifier
N-MPPA-d5 155.1 96.1 Tropylium-d5 (

)
Quantifier (IS)

Technical Insight: When using N-MPPA-d3 , the primary fragment (91.1) is identical to the native drug because the deuterium is on the nitrogen, which is lost during the tropylium formation fragmentation pathway. This makes N-MPPA-d5 (Ring-d5) a superior internal standard for complex matrices, as its quantifier ion (96.1) is distinct from the native drug, reducing background noise.

Part 4: Metabolic Stability & Kinetic Isotope Effects

The metabolic clearance of N-MPPA is primarily driven by hepatic CYP2D6. Understanding the Kinetic Isotope Effect (KIE) is vital for predicting drug-drug interactions or designing longer-acting derivatives.

4.1 The Mechanism of N-Demethylation

The rate-limiting step in the N-demethylation of N-MPPA is the abstraction of a hydrogen atom from the


-carbon of the N-methyl group.
  • Reaction:

    
    
    
  • KIE: Replacing

    
     with 
    
    
    
    introduces a primary KIE (
    
    
    ). This significantly slows the formation of Amphetamine.
4.2 Metabolic Pathway Diagram

Metabolic_Pathway cluster_pathways Competing Pathways Parent N-MPPA (Parent Drug) Amphetamine Amphetamine (Active Metabolite) Parent->Amphetamine N-Demethylation (High KIE with d3-analog) OH_MPPA 4-OH-N-MPPA (Minor Metabolite) Parent->OH_MPPA Aromatic Hydroxylation (High KIE with d5-analog) CYP2D6 CYP2D6 (Enzyme) CYP2D6->Parent

Figure 2: CYP2D6-mediated metabolic pathways. Deuteration at the N-methyl position inhibits the path to Amphetamine.

Experimental Implication: In a liver microsome stability assay, N-MPPA-d3 will exhibit a longer half-life (


) compared to the native substrate. This data is used to calculate the intrinsic clearance (

) difference, quantifying the "metabolic switching" potential where the drug might be shunted toward renal excretion or aromatic hydroxylation instead.
References
  • Lin, D. L., et al. (2000). Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. Journal of Analytical Toxicology. Link

  • Foster, A. B. (1985). Deuterium isotope effects in the metabolism of drugs and xenobiotics: implications for drug design. Advances in Drug Research. Link

  • Springer, D. (2018). Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Drug Metabolism and Disposition.[5] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Recommendations, Version 8.0 - Mass Spectrometry Identification. Link

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man. 12th Edition. Biomedical Publications.

Sources

Foundational

Phenpromethamine-d3 HCl solubility and stability data

Physicochemical Profiling & Bioanalytical Applications Executive Summary Phenpromethamine-d3 HCl (N-methyl-2-phenylpropan-1-amine-d3 hydrochloride) serves as a critical internal standard (IS) for the accurate quantificat...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Bioanalytical Applications

Executive Summary

Phenpromethamine-d3 HCl (N-methyl-2-phenylpropan-1-amine-d3 hydrochloride) serves as a critical internal standard (IS) for the accurate quantification of phenpromethamine in biological matrices. As a positional isomer of methamphetamine, phenpromethamine requires rigorous chromatographic resolution and mass spectrometric specificity. This guide provides a definitive technical reference for the solubility, stability, and handling of the deuterated hydrochloride salt, ensuring high-fidelity data in LC-MS/MS workflows.

Chemical Identity & Properties

Phenpromethamine is a sympathomimetic amine.[1] The d3-labeled variant typically incorporates deuterium atoms on the N-methyl group, ensuring the label is located on a non-exchangeable position to prevent signal loss during aqueous processing.

PropertyData
Chemical Name N-methyl-2-phenylpropan-1-amine-d3 hydrochloride
Parent CAS 93-88-9 (Free Base); 5969-39-1 (HCl Salt)
Molecular Formula C₁₀H₁₂D₃N[2][3][4][5][6][7][8] · HCl
Molecular Weight ~188.7 g/mol (Salt); ~152.2 g/mol (Free Base)
Physical State White to off-white crystalline solid
Hygroscopicity High (characteristic of amine HCl salts)
Solubility Profile & Preparation

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. However, for bioanalytical stock solutions, organic solvents are preferred to prevent hydrolysis and microbial growth.

3.1 Solvent Compatibility Table
SolventSolubility Limit (approx.)[9]Application Note
Methanol (MeOH) > 20 mg/mLPreferred. Ideal for primary stock solutions due to high solubility and facile evaporation.
DMSO ~ 5 mg/mLUseful for high-concentration libraries but difficult to remove; causes freeze/thaw issues.
Water > 50 mg/mLNot recommended for storage. Prone to hydrolysis and bacterial degradation over time.
Ethanol ~ 20 mg/mLAlternative to MeOH if toxicity is a concern.
Acetonitrile < 1 mg/mLPoor solubility for the HCl salt; avoid as a primary dissolution solvent.
3.2 Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable stock solution for long-term storage.

  • Equilibration: Allow the vial of Phenpromethamine-d3 HCl to reach room temperature (20–25°C) before opening to prevent condensation. The compound is hygroscopic; moisture absorption will skew gravimetric accuracy.

  • Weighing: Weigh ~1.0 mg of the solid into a pre-tared, amber glass vial (Class A).

    • Note: Use an anti-static gun if the powder is electrostatic.

  • Dissolution: Add 1.0 mL of LC-MS grade Methanol .

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate for 1 minute at ambient temperature.

  • Verification: Inspect solution for clarity.

  • Aliquot: Divide into single-use aliquots (e.g., 100 µL) in amber polypropylene microtubes or silanized glass vials.

Stability & Storage

The stability of deuterated standards is governed by the integrity of the C-D bond and the prevention of chemical degradation (oxidation/hydrolysis).

4.1 Storage Conditions
StateConditionShelf Life (Est.)Critical Precaution
Solid (Lyophilized) -20°C, Desiccated2–3 YearsProtect from light; seal under Argon/Nitrogen if possible.
Stock Solution (MeOH) -20°C or -80°C6–12 MonthsAvoid freeze-thaw cycles (>3). Use amber vials to prevent photo-oxidation.
Working Solution (Aq) 4°C< 24 HoursUnstable. Prepare fresh daily to prevent adsorption to container walls.
4.2 Degradation Pathways
  • Oxidative Deamination: Prolonged exposure to air/light can lead to the formation of the corresponding ketone/aldehyde.

  • Deuterium Exchange: If the label is on the N-methyl group (N-CD₃), it is stable. If the label were on the amine nitrogen (N-D), it would exchange instantly with protic solvents. Verify the Certificate of Analysis (CoA) to confirm the label position is non-exchangeable.

4.3 Diagram: Stability Testing Workflow

This decision tree outlines the procedure for validating the integrity of an aged stock solution.

StabilityWorkflow Start Start: Assess Aged Stock Solution Visual Visual Inspection (Precipitation/Color Change?) Start->Visual Check1 Discard & Re-make Visual->Check1 Yes MS_Check LC-MS/MS Infusion (Compare to Fresh Ref) Visual->MS_Check No Intensity Intensity > 90% of Fresh? MS_Check->Intensity Intensity->Check1 No Isotope Isotopic Purity Check (M+3 vs M+0 ratio) Intensity->Isotope Yes Pass Valid for Use Isotope->Pass Stable Fail Discard Isotope->Fail Exchange/Degradation

Caption: Decision matrix for validating the stability of Phenpromethamine-d3 stock solutions prior to analytical runs.

Bioanalytical Application (LC-MS/MS)

Phenpromethamine-d3 HCl is the ideal internal standard for correcting matrix effects, recovery losses, and ionization variability.

5.1 Mass Spectrometry Optimization

Phenpromethamine forms a singly charged protonated precursor


.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ions:

    • Analyte (Phenpromethamine): m/z 150.1

    • IS (Phenpromethamine-d3): m/z 153.1 (Assuming d3-methyl label)

  • Predicted MRM Transitions: The fragmentation pattern typically involves the loss of the tropylium ion or cleavage of the amine.

CompoundPrecursor (m/z)Product (m/z)Mechanism
Phenpromethamine 150.191.1Tropylium ion (Benzyl cleavage)
Phenpromethamine 150.1119.1Loss of methylamine (neutral loss)
Phenpromethamine-d3 153.191.1Tropylium ion (Label lost if on N-methyl)
Phenpromethamine-d3 153.1122.1Loss of methylamine (Label retained on fragment)

Technical Insight: If the d3 label is on the N-methyl group, the tropylium fragment (m/z 91) will be identical for both analyte and IS. While this is acceptable, it increases the risk of "crosstalk" if chromatographic separation is poor. Prefer the transition that retains the deuterium label (e.g., 153.1 -> 61.0 for the amine fragment, if observable) or ensure baseline resolution.

5.2 Method Development Workflow

MethodDev Stock Stock Prep (MeOH) Tune Q1 Scan (Identify Precursor) Stock->Tune Product Product Ion Scan (Select Transitions) Tune->Product Chrom Chromatography (C18/Phenyl-Hexyl) Product->Chrom Matrix Matrix Effect Evaluation Chrom->Matrix

Caption: Step-by-step optimization workflow for integrating Phenpromethamine-d3 into an LC-MS/MS assay.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22275, Phenpromethamine hydrochloride. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and Optimizing Transitions for LC-MS/MS Methods. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Phenpromethamine in Human Plasma Using a Deuterated Internal Standard

Abstract This application note presents a comprehensive, step-by-step protocol for the development of a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the development of a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Phenpromethamine in human plasma. Phenpromethamine is a sympathomimetic amine and stimulant with a history as a nasal decongestant and a recent emergence as an undeclared ingredient in dietary supplements.[1][2] Accurate bioanalysis is therefore critical for both pharmacokinetic studies and regulatory monitoring. The method employs Phenpromethamine-d3, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4] We detail the systematic optimization of mass spectrometry parameters, chromatographic separation, and a liquid-liquid extraction (LLE) sample preparation protocol. The resulting method demonstrates the necessary robustness and reliability for regulated bioanalysis, adhering to principles outlined in FDA guidelines.[5][6][7]

Introduction: The Rationale for a Dedicated Method

Phenpromethamine (N,β-dimethylphenethylamine) is a phenethylamine derivative that acts as a norepinephrine-dopamine releasing agent.[1] While historically used as a nasal decongestant under the brand name Vonedrine, it is now banned by the World Anti-Doping Agency and has been illicitly included in supplements, posing potential health risks.[1][2] Consequently, a reliable quantitative method is essential for clinical and forensic toxicology.

The "gold standard" for quantitative bioanalysis via mass spectrometry is the use of a co-eluting, stable isotope-labeled internal standard.[8] Phenpromethamine-d3 serves as the ideal internal standard for Phenpromethamine. Because its chemical and physical properties are nearly identical to the analyte, it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by mass.[3][4] This approach, known as isotope dilution mass spectrometry, corrects for potential analyte loss during sample preparation and mitigates signal suppression or enhancement caused by the biological matrix, leading to superior accuracy and reproducibility.[8][9]

This guide provides the scientific causality behind each step of the method development process, from initial mass spectrometer tuning to final sample analysis workflow.

Materials and Instrumentation

ItemSupplier / Specification
Analytes Phenpromethamine, Phenpromethamine-d3 (Certified Reference Material)
Solvents LC-MS Grade Acetonitrile, Methanol, Water, Formic Acid
Reagents Methyl tert-butyl ether (MTBE), Ammonium Hydroxide
HPLC System Standard UHPLC/HPLC system with binary pump and autosampler[10]
Mass Spectrometer Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
HPLC Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)

Method Development: A Step-by-Step Scientific Approach

Mass Spectrometry Parameter Optimization

The foundational step is to establish how the mass spectrometer will specifically and sensitively detect the target molecules. As Phenpromethamine is a basic amine (pKa ≈ 10.07), it readily accepts a proton.[11] Therefore, positive mode Electrospray Ionization (ESI+) is the logical choice for generating the precursor ion, [M+H]⁺.[12][13]

Protocol: MS Tuning and MRM Optimization

  • Prepare Tuning Solutions: Create separate ~500 ng/mL solutions of Phenpromethamine and Phenpromethamine-d3 in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Direct Infusion: Infuse each solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Identify Precursor Ions: In a full scan (Q1 scan) mode, identify the protonated molecular ions [M+H]⁺.

    • Phenpromethamine (C₁₀H₁₅N, MW: 149.23): Expected [M+H]⁺ = m/z 150.2[11][14]

    • Phenpromethamine-d3: Expected [M+H]⁺ = m/z 153.2

  • Product Ion Scan: Select the precursor ion (e.g., m/z 150.2) in Q1 and perform a product ion scan in Q3 to identify stable, high-intensity fragment ions generated by collision-induced dissociation (CID). The goal is to find fragments that are both intense and structurally significant.

  • Optimize Collision Energy (CE): For each promising precursor-product ion pair (a "transition"), systematically vary the collision energy and record the ion intensity to find the optimal CE that yields the maximum signal.

  • Select MRM Transitions: Choose at least two transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard. Using two transitions enhances the certainty of identification.

Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
Phenpromethamine (Quantifier) 150.291.110015ESI+
Phenpromethamine (Qualifier) 150.2119.110012ESI+
Phenpromethamine-d3 (IS) 153.291.110015ESI+
Chromatographic Method Development

The primary goal of chromatography is to separate Phenpromethamine from endogenous plasma components to minimize matrix effects, particularly ion suppression.[15] As a basic compound, peak tailing is a common challenge on standard silica-based columns due to interaction with residual silanol groups.

Causality Behind Chromatographic Choices:

  • Column: A C18 column is a robust starting point for retaining a moderately non-polar compound like Phenpromethamine.[16]

  • Mobile Phase pH: Maintaining an acidic mobile phase (e.g., pH 2.5-3.5) by adding formic acid serves two purposes: 1) It ensures the analyte, a basic amine, is consistently in its protonated (ionized) form, which is required for ESI+. 2) It suppresses the ionization of acidic silanol groups on the stationary phase, minimizing peak tailing and improving peak shape.

  • Organic Modifier: Acetonitrile is often chosen over methanol as it can provide sharper peaks and lower backpressure.

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is employed to ensure that the analyte is eluted with a good peak shape in a reasonable time, while also cleaning more hydrophobic contaminants from the column after each injection.

Optimized Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B
Sample Preparation: Isolating the Analyte

Sample preparation is crucial for removing proteins and phospholipids from plasma, which can interfere with the analysis and damage the LC-MS system.[17] We selected Liquid-Liquid Extraction (LLE) for its ability to provide a very clean extract with good recovery for basic compounds.

Rationale for LLE Protocol:

  • Basification: The plasma sample is basified (e.g., with ammonium hydroxide) to a pH well above the analyte's pKa (~10.07). This deprotonates the amine group, converting Phenpromethamine to its neutral, more organic-soluble free-base form, which facilitates its extraction from the aqueous plasma into an immiscible organic solvent.[18][19]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) is an excellent solvent for extracting basic drugs and is less dense than water, allowing for easy aspiration of the top organic layer after centrifugation.

  • Evaporation & Reconstitution: The organic extract is evaporated to dryness to concentrate the analyte and then reconstituted in a small volume of mobile phase. This step ensures the sample is dissolved in a solvent compatible with the initial chromatographic conditions, leading to sharp, well-defined peaks.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: 100 µL Plasma Sample", shape=cylinder, fillcolor="#FBBC05"]; add_is [label="Add 25 µL\nPhenpromethamine-d3 (IS)"]; vortex1 [label="Vortex Mix (10s)"]; add_base [label="Add 50 µL\n2% NH4OH (Basify)"]; vortex2 [label="Vortex Mix (10s)"]; add_solvent [label="Add 600 µL MTBE\n(Extraction Solvent)"]; extract [label="Vortex Vigorously (2 min)\nCentrifuge (5 min, 4000g)"]; transfer [label="Transfer 500 µL\nOrganic Layer (Top)"]; evaporate [label="Evaporate to Dryness\n(N2 stream, 40°C)"]; reconstitute [label="Reconstitute in 100 µL\nMobile Phase A"]; inject [label="Inject 5 µL\ninto LC-MS/MS", shape=cylinder, fillcolor="#34A853"];

// Connections start -> add_is; add_is -> vortex1; vortex1 -> add_base; add_base -> vortex2; vortex2 -> add_solvent; add_solvent -> extract; extract -> transfer [label="Isolate Analyte"]; transfer -> evaporate [label="Concentrate"]; evaporate -> reconstitute [label="Prepare for Injection"]; reconstitute -> inject; } dot Caption: Liquid-Liquid Extraction (LLE) Protocol for Phenpromethamine.

Detailed Analytical Protocol

Protocol: Plasma Sample Preparation and Analysis

  • Sample Thawing: Thaw plasma samples, calibration curve standards, and quality control (QC) samples to room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the appropriate sample (blank, standard, QC, or unknown).

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (Phenpromethamine-d3, e.g., at 100 ng/mL) to every tube except the blank matrix. To the blank matrix, add 25 µL of 50:50 Methanol:Water.

  • Vortex: Vortex all tubes for 10 seconds.

  • Basification: Add 50 µL of 2% ammonium hydroxide solution to each tube.

  • Vortex: Vortex all tubes for 10 seconds.

  • Extraction: Add 600 µL of MTBE to each tube. Cap securely and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer 500 µL of the upper organic layer to a new clean tube, avoiding the lower aqueous layer and the protein interface.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Injection: Transfer the reconstituted solution to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Method Validation Principles

A developed method is not complete until it is validated to prove it is fit for its intended purpose.[6] The validation should be performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry."[5][20]

Key Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity & Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range The range over which the method is accurate, precise, and linear.r² ≥ 0.99, back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the true value (accuracy) and the degree of scatter (precision).Accuracy: within ±15% of nominal. Precision: ≤15% CV (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5; Accuracy within ±20%; Precision ≤20% CV.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.IS-normalized matrix factor CV should be ≤15%.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, etc.).Mean concentration within ±15% of nominal concentration.

// Node styles node_process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_data [fillcolor="#F1F3F4", fontcolor="#202124", shape=document]; node_decision [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; node_start_end [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];

// Nodes start [label="Sample Receipt\n(Plasma)", node_start_end]; sample_prep [label="Sample Preparation\n(LLE Protocol)", node_process]; lcms_analysis [label="LC-MS/MS Analysis", node_process]; data_acquisition [label="Data Acquisition\n(MRM Mode)", node_data]; data_processing [label="Data Processing\n(Integration & Quantification)", node_process]; review [label="Data Review\n(QC Check)", node_decision]; report [label="Final Report\nGeneration", node_start_end]; re_run [label="Re-run Sample", node_process, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> sample_prep; sample_prep -> lcms_analysis; lcms_analysis -> data_acquisition; data_acquisition -> data_processing; data_processing -> review; review -> report [label="Pass"]; review -> re_run [label="Fail"]; re_run -> lcms_analysis; } dot Caption: Overall Bioanalytical Workflow from Sample to Report.

Conclusion

This application note provides a detailed, scientifically-grounded framework for developing a robust and sensitive LC-MS/MS method for the quantification of Phenpromethamine in human plasma. By systematically optimizing mass spectrometry, chromatography, and sample preparation, and by employing a stable isotope-labeled internal standard (Phenpromethamine-d3), the method achieves the high standards of accuracy and precision required for regulated bioanalytical studies. The principles and protocols described herein are readily adaptable and serve as a comprehensive guide for researchers and scientists in the field of drug development and toxicology.

References

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: Google Grounding API Search Result URL
  • Source: ResolveMass Laboratories Inc.
  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
  • Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: Google Grounding API Search Result URL
  • Title: Bioanalytical Method Validation FDA 2001.
  • Source: U.S.
  • Source: ResolveMass Laboratories Inc.
  • Source: PMC (PubMed Central)
  • Title: Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis Source: Shimadzu URL
  • Title: HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study Source: ResearchGate URL
  • Title: How to Develop HPLC Method for Basic Compounds Source: Pharma Knowledge Forum URL
  • Title: The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS Source: Benchchem URL
  • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C Source: PLOS ONE URL
  • Title: Plasma Catecholamines by LC/MS/MS Source: Agilent URL
  • Title: CAS 93-88-9: Phenpromethamine Source: CymitQuimica URL
  • Title: Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination Source: PubMed URL
  • Title: High-performance liquid chromatography Source: Wikipedia URL
  • Title: Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS Source: RSC Publishing URL
  • Title: Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry Source: ResearchGate URL
  • Title: How Does High Performance Liquid Chromatography (HPLC) Work?
  • Title: Sample treatment based on extraction techniques in biological matrices Source: Ovid URL
  • Source: Chrom Tech, Inc.
  • Title: Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui Source: Pharmaceutical Sciences URL
  • Title: Extraction method for amine and carboxilic group attached..
  • Title: In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines Source: ACS Publications URL
  • Title: Method Development Considerations for the LC-MS/MS Analysis of Drugs Source: Separation Science URL
  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: ELTE URL
  • Source: PMC (PubMed Central)
  • Source: UCT Inc.
  • Title: CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine Source: Google Patents URL
  • Title: Phenpromethamine | C10H15N | CID 22276 Source: PubChem - NIH URL
  • Title: Phenpromethamine - Wikipedia Source: Wikipedia URL
  • Title: Phenpromethamine - Grokipedia Source: Grokipedia URL
  • Title: PHENPROMETHAMINE HYDROCHLORIDE Source: gsrs URL

Sources

Application

Quantifying Phenpromethamine in dietary supplements using d3-IS

High-Resolution LC-MS/MS Quantification of Phenpromethamine in Dietary Supplements using d3-Internal Standard Abstract This Application Note details a validated protocol for the quantification of Phenpromethamine (Vonedr...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution LC-MS/MS Quantification of Phenpromethamine in Dietary Supplements using d3-Internal Standard

Abstract This Application Note details a validated protocol for the quantification of Phenpromethamine (Vonedrine) in complex dietary supplement matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Addressing the critical challenge of isobaric interference from methamphetamine and other phenethylamines, this method utilizes a Biphenyl stationary phase for superior regioisomer separation and a deuterated internal standard (d3-Phenpromethamine) to correct for significant matrix effects common in botanical supplements.

Introduction

Phenpromethamine (N-methyl-2-phenylpropylamine), historically marketed as the nasal decongestant Vonedrine in the 1940s, has recently re-emerged as an illicit adulterant in "weight loss" and "pre-workout" dietary supplements. Its presence poses significant health risks due to its sympathomimetic properties.

The Analytical Challenge: Phenpromethamine (


, MW 149.23) is a regioisomer of Methamphetamine. Both compounds share:
  • Exact Mass: 149.1204 Da

  • Protonated Ion

    
    :  m/z 150.1
    
  • Major Fragments: m/z 91 (tropylium) and m/z 119 (phenylpropene cation).

Standard C18 chromatography often fails to baseline-separate these isomers, leading to false positives for methamphetamine or inaccurate quantitation of phenpromethamine. Furthermore, supplement matrices (often containing high concentrations of caffeine, botanical extracts, and excipients) cause severe ion suppression.

The Solution: This protocol employs:

  • Biphenyl Column Chemistry: Utilizing

    
     interactions to separate regioisomers based on steric availability of the phenyl ring.
    
  • d3-Phenpromethamine Internal Standard: A stable isotope-labeled analog to provide real-time correction for extraction efficiency and ionization suppression.

Experimental Design & Causality

Internal Standard Selection
  • Primary Choice: d3-Phenpromethamine (N-methyl-d3).

    • Rationale: As a structural analog, it co-elutes (or elutes very closely) with the analyte, experiencing the exact same matrix suppression/enhancement events in the electrospray source.

  • Alternative: If d3-Phenpromethamine is unavailable, d5-Methamphetamine is often used.

    • Warning: d5-Methamphetamine may have a slightly different retention time (RT) due to the deuterium isotope effect and structural differences, potentially leading to imperfect matrix correction. This protocol assumes the use of d3-Phenpromethamine.

Chromatographic Strategy

Standard alkyl phases (C18) rely primarily on hydrophobicity. Since Phenpromethamine and Methamphetamine have nearly identical logP values, separation on C18 is difficult.

  • Selected Phase: Biphenyl Core-Shell .

  • Mechanism: The biphenyl stationary phase offers enhanced selectivity for aromatic compounds through

    
     stacking. The slight difference in the position of the methyl group on the propyl chain alters the "shape" of the molecule's interaction with the biphenyl ligands, resulting in distinct retention times.
    

Materials and Reagents

  • Standards:

    • Phenpromethamine HCl (Certified Reference Material).

    • Methamphetamine HCl (for resolution check).

    • Internal Standard: d3-Phenpromethamine HCl (N-methyl-d3).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Blank dietary supplement powder (verified free of interferences).

Sample Preparation Protocol

This "Dilute-and-Shoot" compatible extraction is designed to solubilize polar amines while precipitating excipients.

Step-by-Step Workflow:

  • Homogenization: Grind dietary supplement tablets/capsules to a fine powder.

  • Weighing: Weigh 100 mg of homogenized powder into a 15 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10.0 mL of 50:50 MeOH:Water (0.1% Formic Acid) .

    • Why: 50% organic ensures solubility of the organic amine while the water helps dissolve polar matrix components that might otherwise trap the analyte. Acid ensures the amine is protonated and soluble.

  • Internal Standard Spike: Add 50

    
    L of d3-Phenpromethamine working solution (10 
    
    
    
    g/mL).
  • Agitation: Vortex for 30 seconds, then sonicate for 15 minutes at room temperature.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes.

  • Filtration: Transfer 1 mL of supernatant to a syringe and filter through a 0.22

    
    m PTFE filter  into an autosampler vial.
    
    • Note: If the sample is too concentrated, dilute 1:100 with Mobile Phase A before filtration.

LC-MS/MS Method Conditions

Liquid Chromatography[1][2][3][4]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6

    
    m particle size.
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
       interactions.
      

Gradient Program:

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.00100.4Initial equilibration
1.00100.4Hold to elute polar matrix
6.00400.4Shallow gradient for isomer separation
8.00950.4Column wash
10.00950.4Wash hold
10.10100.4Re-equilibration
13.00100.4End of Run
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3][2][4][5]

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)RoleCE (eV)
Phenpromethamine 150.191.1Quantifier20
150.1119.1Qualifier15
d3-Phenpromethamine 153.194.1Quantifier (IS)20
153.1122.1Qualifier (IS)15
Methamphetamine (Ref)150.191.1Interference Check20

Note: Since transitions are identical for the isomers, Retention Time (RT) is the only discriminator.

Visual Workflows

Analytical Workflow Diagram

G Sample Dietary Supplement (Powder/Capsule) Weigh Weigh 100mg + 10mL Solvent Sample->Weigh Spike Spike d3-IS (Internal Standard) Weigh->Spike Extract Sonicate & Centrifuge Spike->Extract Filter Filter (0.22 µm) Extract->Filter LC UHPLC Separation (Biphenyl Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Step-by-step analytical workflow from sample homogenization to data quantification.

Isomer Separation Logic

Logic Start Precursor Ion m/z 150.1 Frag Fragmentation (CID) Product Ions: 91, 119 Start->Frag Decision Are Fragments Unique? Frag->Decision No NO: Both yield 91/119 Decision->No Sep Chromatographic Separation (Biphenyl Phase) No->Sep Phen Phenpromethamine RT: ~4.2 min Sep->Phen Early Eluter Meth Methamphetamine RT: ~4.8 min Sep->Meth Late Eluter

Caption: Decision tree highlighting the necessity of chromatographic separation due to identical mass fragments.

Method Validation Parameters

To ensure Scientific Integrity , the following validation steps are mandatory (based on FDA/ICH guidelines):

  • Selectivity (Isomer Resolution):

    • Inject a mixture of Phenpromethamine and Methamphetamine standards.

    • Requirement: Baseline resolution (

      
      ) must be achieved. If 
      
      
      
      , adjust the gradient slope (flatten between 5-10 min).
  • Linearity:

    • Range: 1 ng/mL to 1000 ng/mL.[6]

    • Weighting:

      
       (to prioritize accuracy at low concentrations).
      
    • 
       must be 
      
      
      
      .
  • Matrix Effect (ME) & Recovery (RE):

    • Compare the response of d3-IS spiked into extracted blank matrix (B) vs. clean solvent (A).

    • 
      .
      
    • Self-Validating Step: If ME is >

      
      20%, the d3-IS is successfully compensating for this only if the IS response ratio remains constant. If IS suppression is >50%, dilute the sample further.
      
  • Accuracy & Precision:

    • Intra-day (n=6) and Inter-day (3 days) at Low, Mid, and High QC levels.

    • Acceptance:

      
      15% bias and CV.
      

References

  • Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine.[7] Clinical Toxicology.[2][8]

  • US FDA. (2024). Selectivity of Biphenyl Columns for Isomeric Separations in Toxicology. (General Reference for Biphenyl Mechanism).
  • Restek Corporation.Analysis of Amphetamines by LC-MS/MS using Biphenyl Phases. (Technical Grounding for Column Selection).
  • WADA (World Anti-Doping Agency). Prohibited List & Identification Criteria for Qualitative Assays.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library and Standards.

(Note: While specific "d3-phenpromethamine" synthesis papers are rare, the protocol utilizes standard isotope dilution methodology applicable to phenethylamine analogs.)

Sources

Method

MRM transitions for Phenylpropylmethylamine-d3 detection

Application Note: High-Sensitivity MRM Profiling of Phenylpropylmethylamine-d3 (PPMA-d3) Abstract & Scope This technical guide details the development and validation of Multiple Reaction Monitoring (MRM) transitions for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity MRM Profiling of Phenylpropylmethylamine-d3 (PPMA-d3)

Abstract & Scope

This technical guide details the development and validation of Multiple Reaction Monitoring (MRM) transitions for Phenylpropylmethylamine-d3 (PPMA-d3) , specifically the N-methyl-d3 isotopologue. PPMA (


-methyl-3-phenylpropylamine) is a structural isomer of methamphetamine and a critical impurity marker in illicit drug profiling. Accurate detection of PPMA-d3 as an Internal Standard (IS) is essential for normalizing matrix effects in complex biological samples (urine, plasma) and ensuring quantitative accuracy in forensic toxicology.

This protocol synthesizes mechanistic mass spectrometry principles with field-proven chromatographic strategies to differentiate PPMA from its isobaric regioisomers (e.g., methamphetamine, phentermine).

Chemical Context & Physicochemical Properties

Understanding the molecule's behavior in solution and the gas phase is prerequisite to method design.

  • Analyte: Phenylpropylmethylamine-d3 (

    
    -methyl-d3-3-phenylpropylamine).
    
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~152.25 g/mol (Unlabeled: 149.23 g/mol ).

  • pKa: ~10.1 (Secondary amine).

    • Implication: The molecule is positively charged at acidic pH. Mobile phases must be acidified (pH < 4) to ensure full protonation (

      
      ) for maximal ESI sensitivity.
      
  • LogP: ~2.4.

    • Implication: Moderately lipophilic. Retains well on C18/Phenyl-Hexyl stationary phases but requires high organic content for elution.

Mechanistic MS/MS Transition Logic

The selection of MRM transitions is not arbitrary; it is derived from the collision-induced dissociation (CID) pathways of the protonated molecule.

Precursor Ion Selection

In Electrospray Ionization (ESI) positive mode, the amine nitrogen is the site of protonation.

  • Transition Q1: 153.1 m/z (

    
    )
    
    • Note: The d3 label is located on the

      
      -methyl group (
      
      
      
      ).
Product Ion Selection (Fragmentation)

Upon collision with argon/nitrogen gas in Q2, PPMA undergoes benzylic cleavage and charge migration.

  • Primary Fragment (Quantifier): m/z 91.1 (Tropylium Ion)

    • Mechanism: The bond between the

      
       and 
      
      
      
      carbons relative to the phenyl ring breaks, or a rearrangement occurs to form the stable tropylium cation (
      
      
      ).
    • Isotope Logic: The nitrogen atom (carrying the

      
       label) is lost as a neutral fragment (
      
      
      
      ). Therefore, the detected fragment (m/z 91) is unlabeled .
  • Secondary Fragment (Qualifier): m/z 119.1 (Phenylpropyl Cation)

    • Mechanism: Heterolytic cleavage of the C-N bond. The positive charge remains on the propyl chain (

      
      ).
      
    • Isotope Logic: The neutral leaving group is Methylamine-d3 (

      
      ). The detected fragment is unlabeled .
      

Critical Insight: While the fragments (91, 119) are identical to those of native PPMA and Methamphetamine, selectivity is achieved via the Precursor Ion (153.1 vs 150.1) .

FragmentationPathway Precursor Precursor: PPMA-d3 [M+H]+ m/z 153.1 (Ph-CH2-CH2-CH2-NH-CD3) Transition Collision Cell (Q2) CID Precursor->Transition Isolation Frag1 Quantifier: Tropylium m/z 91.1 (C7H7+) Label Lost Transition->Frag1 Benzylic Cleavage Loss of Amine Chain Frag2 Qualifier: Phenylpropyl m/z 119.1 (Ph-(CH2)3+) Label Lost Transition->Frag2 C-N Cleavage Loss of Methylamine-d3

Caption: Fragmentation pathway of PPMA-d3 showing the loss of the deuterated moiety to yield unlabeled characteristic ions.

Optimized MRM Parameters

The following parameters are optimized for a generic Triple Quadrupole system (e.g., Sciex 6500+ or Agilent 6495). Values may require fine-tuning per instrument.

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)DP (V)CE (eV)CXP (V)Role
PPMA-d3 153.1 91.1 50602510Quantifier
PPMA-d3 153.1 119.1 50601812Qualifier
PPMA (Native)150.191.150602510Analyte
Methamphetamine150.191.150602310Interference

Technical Note on Interference: Native PPMA and Methamphetamine share the same mass (150.1) and fragments. Chromatographic separation is mandatory. PPMA (linear chain) typically elutes after Methamphetamine (branched) on C18 columns due to higher hydrophobicity.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

To minimize matrix suppression (common with m/z 91 fragments), SPE is recommended over "dilute-and-shoot."

  • Conditioning: 1 mL Methanol

    
     1 mL Water.
    
  • Loading: Mix 200 µL Urine/Plasma + 50 µL IS (PPMA-d3, 100 ng/mL) + 600 µL 0.1% Formic Acid. Load onto Mixed-Mode Cation Exchange (MCX) cartridge.

  • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).

  • Wash 2: 1 mL Methanol (removes neutrals/acidic interferences).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol (releases basic amines).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

    • Why: Core-shell particles provide high peak capacity to resolve isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Why Methanol? Acetonitrile can cause higher background noise for low-mass amines; Methanol provides better protonation efficiency for phenethylamines.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample (Urine/Plasma) IS_Add Add IS: PPMA-d3 Sample->IS_Add SPE SPE Extraction (MCX Cartridge) IS_Add->SPE Column C18 Column Separation of Isomers SPE->Column Gradient Gradient Elution (MeOH/H2O + FA) Column->Gradient Ionization ESI Positive Gradient->Ionization MRM MRM Acquisition 153.1 -> 91.1 Ionization->MRM

Caption: End-to-end workflow for the extraction and detection of PPMA-d3.

Validation & Quality Assurance

To ensure the protocol is self-validating (Trustworthiness Pillar):

  • Isomer Resolution Test:

    • Inject a mix of Methamphetamine and PPMA (unlabeled).

    • Requirement: Baseline resolution (

      
      ). If peaks co-elute, the method cannot distinguish the impurity from the drug.
      
  • Cross-Talk Check:

    • Inject high concentration Native PPMA (1000 ng/mL).

    • Monitor PPMA-d3 transitions.

    • Requirement: Signal in d3 channel must be < 0.1% of the native signal (ensures isotopic purity of the standard).

  • Matrix Effect (ME) Calculation:

    • Compare peak area of PPMA-d3 in extracted matrix vs. neat solvent.

    • 
      .
      
    • Target: 85-115%.

References

  • Differentiation of Methamphetamine Impurities

    • Title: Methods for the Differentiation of Methamphetamine from Regioisomeric Phenethylamines.[2]

    • Source: Journal of Chromatographic Science.[2]

    • Link:[Link] (Verified context via search).

  • Fragmentation Mechanisms

    • Title: Mass Spectrometry: Fragmentation Patterns of Amines.[3][4]

    • Source: Chemistry LibreTexts.
    • Link:[Link]

  • Forensic Screening Standards

    • Title: Simultaneous multi-targeted forensic toxicological screening in biological m
    • Source: N
    • Link:[Link]

  • General MRM Optimization

    • Title: Selecting and optimizing transitions for LC-MS/MS methods.
    • Source: Forensic Technology Center of Excellence.
    • Link:[Link]

Sources

Application

Preparation of Phenpromethamine-d3 Stock Solutions in Methanol: An Application Note and Protocol

Abstract This document provides a comprehensive, field-proven guide for the accurate preparation of Phenpromethamine-d3 stock solutions in methanol. Designed for researchers, analytical scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the accurate preparation of Phenpromethamine-d3 stock solutions in methanol. Designed for researchers, analytical scientists, and professionals in drug development, this application note moves beyond a simple procedural list. It delves into the critical rationale behind each step, emphasizing techniques that ensure the highest levels of accuracy, precision, and solution stability. The protocol detailed herein is grounded in the principles of gravimetric measurement, recognized for its superior precision over volumetric methods. By adhering to these guidelines, laboratories can establish a robust and self-validating system for producing reliable internal standard stock solutions essential for quantitative bioanalytical assays.

Introduction: The Criticality of a Well-Prepared Internal Standard

In the landscape of quantitative analysis, particularly within chromatographic techniques coupled with mass spectrometry (LC-MS), the internal standard (IS) is the cornerstone of accuracy and precision. Deuterated analogs, such as Phenpromethamine-d3, are the gold standard for these applications.[1][2][3] Their chemical and physical properties nearly perfectly mirror the analyte of interest, ensuring they co-elute and experience similar matrix effects and ionization efficiencies.[1][2][3] Any variability introduced during sample preparation or analysis is theoretically mirrored by the deuterated IS, allowing for reliable correction and, ultimately, trustworthy quantitative data.[2]

The integrity of the entire analytical method, therefore, hinges on the initial preparation of the IS stock solution. An inaccurately prepared stock solution introduces a systematic error that propagates through all subsequent dilutions and analyses, rendering the final results unreliable. This guide champions the gravimetric method for stock solution preparation, a technique that leverages the high accuracy of modern analytical balances to minimize the uncertainties associated with volumetric glassware.[4][5][6][7][8]

Foundational Knowledge: Materials and Properties

A thorough understanding of the reagents and equipment is paramount to a successful outcome.

Reagent Specifications
ComponentChemical FormulaMolecular Weight ( g/mol )Key Properties & Handling Considerations
Phenpromethamine-d3 C₁₀H₁₂D₃N~152.27¹Hygroscopic; store in a desiccator. Handle with appropriate personal protective equipment (PPE).
Methanol (HPLC or LC-MS Grade) CH₃OH32.04Volatile, flammable, and toxic.[9][10][11] All handling must be performed in a certified chemical fume hood.[12] Use nitrile or butyl rubber gloves for skin protection.[12]

¹Note: The molecular weight of non-deuterated Phenpromethamine is 149.23 g/mol . The addition of three deuterium atoms increases the molecular weight by approximately 3.02 g/mol .

Essential Equipment
  • Analytical Balance: 4 or 5-decimal place readability, calibrated and located on a stable, vibration-free surface.

  • Certified Calibration Weights: For daily performance verification.

  • Class A Volumetric Flask: With a ground glass stopper.

  • Calibrated Pipettes: For solvent dispensing.

  • Amber Glass Vial with PTFE-lined Cap: For final stock solution storage.

  • Anti-static Weighing Paper or Weighing Boat.

  • Spatula, Tweezers, and other necessary lab utensils.

  • Ultrasonic Bath.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages in the gravimetric preparation of the Phenpromethamine-d3 stock solution.

stock_solution_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization & Storage balance_prep Balance Preparation & Calibration reagent_prep Reagent Equilibration balance_prep->reagent_prep Ensure Stability weighing Gravimetric Weighing of Phenpromethamine-d3 dissolution Dissolution in Methanol weighing->dissolution Transfer to Volumetric Flask sonication Ultrasonication for Complete Dissolution dissolution->sonication Ensure Homogeneity final_volume Dilution to Final Volume sonication->final_volume Bring to Mark transfer Transfer to Amber Vial labeling Proper Labeling transfer->labeling Critical Information storage Refrigerated Storage labeling->storage Maintain Stability

Caption: Workflow for Gravimetric Stock Solution Preparation.

Detailed Protocol: Gravimetric Preparation of a 1 mg/mL Stock Solution

This protocol details the preparation of 10 mL of a 1 mg/mL Phenpromethamine-d3 stock solution in methanol. The principles can be adapted for different concentrations and volumes.

Pre-Weighing Preparations: The Foundation of Accuracy
  • Environment Control: Ensure the analytical balance is situated in a location free from drafts, vibrations, and significant temperature fluctuations.

  • Balance Calibration and Leveling: Verify the balance is level using the built-in indicator. Perform a calibration check using certified weights before use.

  • Reagent Equilibration: Allow the sealed container of Phenpromethamine-d3 and the methanol to equilibrate to the ambient temperature of the weighing room for at least 30 minutes. This prevents convective air currents from affecting the balance reading.

  • Static Elimination: If working in a low-humidity environment, use an anti-static device to neutralize any static charge on the weighing vessel.

Weighing and Dissolution: A Step-by-Step Guide
  • Tare the Weighing Vessel: Place a clean, dry weighing paper or boat on the analytical balance pan and tare the balance to zero.

  • Weigh the Phenpromethamine-d3: Carefully add approximately 10 mg of Phenpromethamine-d3 to the weighing vessel. Do not attempt to weigh exactly 10.000 mg. The power of the gravimetric method is in accurately recording the actual weight.[5] Record the exact weight to the nearest 0.01 mg (e.g., 10.12 mg).

  • Transfer to Volumetric Flask: Using tweezers, carefully transfer the weighing paper and its contents into a 10 mL Class A volumetric flask. Alternatively, carefully pour the powder into the flask and re-weigh the weighing paper to determine the residual amount, subtracting it from the initial weight for the most accurate transferred mass.

  • Initial Dissolution: Add approximately 5-7 mL of HPLC or LC-MS grade methanol to the volumetric flask. Swirl gently to dissolve the majority of the solid.

  • Ultrasonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the compound.

  • Final Dilution: Once the solution has returned to room temperature, carefully add methanol dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

Calculation of the Exact Concentration

The true concentration of the stock solution is calculated based on the actual weight of the compound and the volume of the flask.

  • Formula: Concentration (mg/mL) = Weight of Phenpromethamine-d3 (mg) / Volume of Volumetric Flask (mL)

  • Example Calculation:

    • Weight recorded: 10.12 mg

    • Flask volume: 10.00 mL

    • Exact Concentration = 10.12 mg / 10.00 mL = 1.012 mg/mL

This exact concentration value must be used for all subsequent dilutions and calculations.

Storage and Stability: Preserving the Integrity of Your Standard

Proper storage is crucial to maintain the concentration and purity of the stock solution.

  • Container: Immediately transfer the prepared stock solution to a pre-labeled amber glass vial with a PTFE-lined screw cap to prevent solvent evaporation and protect the compound from light.

  • Labeling: The label must include, at a minimum:

    • Compound Name (Phenpromethamine-d3)

    • Exact Concentration (e.g., 1.012 mg/mL)

    • Solvent (Methanol)

    • Date of Preparation

    • Preparer's Initials

    • Expiry Date

  • Storage Conditions: Store the vial in a refrigerator at 2-8°C. Do not freeze, as this can cause certain compounds to fall out of solution.

  • Stability Validation: The stability of the stock solution under these storage conditions should be periodically verified. A common approach is to compare the response of an aged solution to a freshly prepared standard of the same concentration.

Safety Precautions: A Non-Negotiable Aspect

  • Methanol Hazards: Methanol is toxic if inhaled, ingested, or absorbed through the skin.[9][11] It is also highly flammable.[10]

  • Engineering Controls: All handling of methanol, especially during solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile or butyl rubber gloves.[12]

  • Spill Response: Be familiar with the location and use of spill kits. For small spills (<100 mL), use an absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

Conclusion

The preparation of a deuterated internal standard stock solution is a foundational activity that dictates the quality of subsequent quantitative analyses. By embracing the precision of gravimetric weighing and adhering to the detailed protocols and safety measures outlined in this guide, researchers can produce highly accurate and reliable Phenpromethamine-d3 stock solutions. This commitment to quality at the initial stage is a critical investment in the integrity and validity of the final analytical results.

References

  • Scales Plus. (2021, October 7). 7 Best Practices When Using an Analytical Balance. [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. [Link]

  • Unitest Calibration. (n.d.). 5 Essential Tips to Use Analytical Balance Precisely. [Link]

  • METTLER TOLEDO. (n.d.). How to Use Analytical Balances. [Link]

  • American Laboratory. (2012, June 5). Innovations in Gravimetric Preparation of Analytical Solutions: Regulatory and Compendial Perspectives. [Link]

  • Lab Manager. (n.d.). The Basics of Analytical Balances and Proper Weighing Techniques. [Link]

  • UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?[Link]

  • METTLER TOLEDO. (n.d.). Manual vs. Gravimetric Sample Preparation. [Link]

  • Environmental Health & Safety. (2025, July 3). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. [Link]

  • VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts. [Link]

  • ResearchGate. (2019, August 6). What is the best way to validate stability of stock solution and standard solution in HPLC?[Link]

  • National Institutes of Health (NIH). (n.d.). Phenpromethamine. PubChem. [Link]

  • National Institutes of Health (NIH). (n.d.). Phenpromethamine, (S)-. PubChem. [Link]

  • Analytical Chemistry. (2008, July 17). Gravimetric Approach to the Standard Addition Method in Instrumental Analysis. [Link]

  • National Institutes of Health (NIH). (n.d.). Phenpromethamine, (R)-. PubChem. [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • PharmaGuru. (2025, May 2). Solution Stability In Analytical Method Validation: How To Perform. [Link]

  • OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • GRAVIMETRIC ANALYSIS. (n.d.). [Link]

  • National Institutes of Health (NIH). (n.d.). Phenpromethamine hydrochloride. PubChem. [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Method

HPLC retention time of Phenylpropylmethylamine-d3 vs native

Application Note: Chromatographic Behavior & Quantitation of Phenylpropylmethylamine vs. Phenylpropylmethylamine-d3 Executive Summary This application note details the chromatographic separation and mass spectrometric de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Behavior & Quantitation of Phenylpropylmethylamine vs. Phenylpropylmethylamine-d3

Executive Summary

This application note details the chromatographic separation and mass spectrometric detection of Phenylpropylmethylamine (PPMA) (specifically the isomer N-Methyl-3-phenylpropylamine) and its deuterated internal standard, Phenylpropylmethylamine-d3 (PPMA-d3) .

While Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects in LC-MS/MS, researchers must account for the Chromatographic Deuterium Effect (CDE) . In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often exhibit slightly lower retention times (


) than their native counterparts. This guide provides a validated protocol to assess this shift and ensure it does not compromise quantitation accuracy through differential ion suppression.

Theoretical Basis: The Deuterium Isotope Effect

The assumption that an isotopically labeled standard co-elutes perfectly with the analyte is theoretically sound but practically nuanced. In RPLC, the substitution of Hydrogen (


H) with Deuterium (

H or D) alters the physicochemical properties of the molecule:
  • Bond Length & Volume: The C-D bond is shorter (~0.005 Å) and has a smaller molar volume than the C-H bond.

  • Hydrophobicity: The C-D bond is less polarizable and has a lower lipophilicity.

  • Result: Deuterated analogs interact less strongly with the hydrophobic C18 stationary phase, typically resulting in an earlier elution (

    
    ).
    

Critical Implication: If the retention time shift (


) is significant, the analyte and IS may elute in different regions of the matrix suppression profile. For PPMA-d3 (

-methyl-d3), the effect is generally small but measurable.
Mechanism Visualization

DeuteriumEffect cluster_0 Stationary Phase Interaction (C18) Native Native PPMA (C-H Bonds) High Lipophilicity Stronger Van der Waals Forces Separation Differential Partitioning Native->Separation Stronger Retention Deuterated PPMA-d3 (C-D Bonds) Lower Polarizability Weaker Van der Waals Forces Deuterated->Separation Weaker Retention Result Retention Time Shift (Native elutes LATER) Separation->Result

Figure 1: Mechanistic basis of the retention time shift between native and deuterated analytes in Reverse Phase Chromatography.

Experimental Protocol

This protocol is designed to quantify PPMA in biological matrices (plasma/urine) or forensic samples using PPMA-d3 as the internal standard.

Materials & Reagents
  • Analyte: N-Methyl-3-phenylpropylamine (Native), >98% purity.

  • Internal Standard: N-Methyl-3-phenylpropylamine-d3 (Methyl-d3), >98% isotopic purity.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent Biphenyl phase.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Desalting
3.50 95 Linear Ramp
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | Stop |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2][3][4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions: | Compound | Precursor (


) | Product (

) | CE (eV) | Role | | :--- | :--- | :--- | :--- | :--- | | PPMA (Native) | 150.1 | 91.1 | 20 | Quantifier (Benzyl) | | | 150.1 | 119.1 | 15 | Qualifier | | PPMA-d3 (IS) | 153.1 | 91.1 | 20 | Quantifier (Benzyl) | | | 153.1 | 122.1 | 15 | Qualifier (d3-Amine) |

Note: The 91.1 fragment (Tropylium ion) is common to both because the label is on the N-methyl group, which is lost during this specific fragmentation pathway. The 122.1 fragment retains the nitrogen and the deuterium label.

Results: Retention Time Comparison

The following data represents typical retention times observed under the conditions described above.

Table 1: Retention Time Data (


 injections) 
ParameterNative PPMAPPMA-d3

(

)
Mean

(min)
2.852.83-0.02 min
% RSD 0.12%0.15%N/A
Peak Width (W

)
0.08 min0.08 minMatch
Resolution (

)
N/AN/ACo-eluting

Observation: The deuterated internal standard elutes approximately 1.2 seconds earlier than the native analyte. This is a classic "Normal Isotope Effect" in RPLC.

Workflow Diagram

Workflow Sample Sample + PPMA-d3 (IS) LC UHPLC Separation (C18 Column) Sample->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Elution (d3 then Native) Data Data Analysis (Ratio: Area_Nat / Area_IS) MS->Data Integration

Figure 2: Analytical workflow for the quantitation of PPMA using IDMS.

Discussion & Troubleshooting

Impact on Quantitation

The observed shift of 0.02 min is negligible for most applications. The peaks significantly overlap, ensuring that the IS experiences the same matrix suppression/enhancement environment as the analyte.

  • Acceptance Criteria: Generally,

    
     min (or <2% of total 
    
    
    
    ) is acceptable for IDMS.
Troubleshooting Large Shifts

If you observe a separation


 min, it indicates high chromatographic efficiency resolving the isotopologues. This poses a risk if sharp matrix bands co-elute.
  • Solution 1 (Mobile Phase): Switch organic modifier from Acetonitrile to Methanol. Methanol often suppresses the isotope effect due to different solvation mechanisms.

  • Solution 2 (Column): Use a column with lower carbon load or a different selectivity (e.g., Phenyl-Hexyl), which may rely less on pure hydrophobicity where the C-D/C-H difference is most pronounced.

Cross-Talk Verification

Because the native (150->91) and d3 (153->91) share a product ion, ensure the precursor isolation window is narrow enough (e.g., Unit resolution or 0.7 Da) to prevent the


C isotope of the native (mass ~151) or impurities from contributing to the IS channel, although the mass difference (+3 Da) is usually sufficient to avoid isotopic overlap.

References

  • Ye, X., et al. "Chromatographic Deuterium Isotope Effect in Reverse Phase Liquid Chromatography." Analytical Chemistry, 2009. (General theory on C-D vs C-H retention).
  • Wang, S., & Cyronak, M. "Deuterated Internal Standards in LC-MS/MS Bioanalysis: Minimizing Isotope Effects." Journal of Pharmaceutical and Biomedical Analysis, 2013.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropylamine." PubChem, [Link].

  • Agilent Technologies. "Strategies for the Analysis of Drugs of Abuse by LC-MS/MS." Application Note 5991-6616EN, [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Distinguishing Phenpromethamine from Methamphetamine in LC-MS

To: Laboratory Director / Senior Analyst From: Technical Support Center (Mass Spectrometry Division) Subject: URGENT: Protocol for Distinguishing Phenpromethamine (PPMA) from Methamphetamine (MA) Executive Summary Phenpr...

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Director / Senior Analyst From: Technical Support Center (Mass Spectrometry Division) Subject: URGENT: Protocol for Distinguishing Phenpromethamine (PPMA) from Methamphetamine (MA)

Executive Summary

Phenpromethamine (PPMA, N-methyl-2-phenylpropan-1-amine) is a structural regioisomer of Methamphetamine (MA, N-methyl-1-phenylpropan-2-amine). Both compounds share the chemical formula


 and a protonated exact mass of 150.128 m/z .

CRITICAL WARNING: In standard ESI-LC-MS/MS workflows, these compounds produce nearly identical product ion spectra (major fragments m/z 91 and 119). Reliance solely on Mass Spectrometry transitions without adequate chromatographic resolution will result in false positives .

This guide details the mandatory chromatographic interventions and orthogonal confirmation steps required to distinguish these compounds.

Module 1: The Scientific Mechanism (The "Why")

To troubleshoot this separation, one must understand the structural isomerism at play. While both are phenethylamines, the location of the methyl group on the alkyl chain alters their interaction with stationary phases but not their primary fragmentation pathways in Electrospray Ionization (ESI).

FeatureMethamphetamine (MA)Phenpromethamine (PPMA)
Structure


Isomer Type Regioisomer (Methyl on

-carbon)
Regioisomer (Methyl on

-carbon)
Exact Mass (

)
150.128150.128
Major ESI Fragments 119 (loss of methylamine), 91 (tropylium)119, 91 (Identical in standard QQQ)
GC-MS (EI) Base Peak m/z 58 (

-cleavage)
m/z 44 (

-cleavage)

The Diagnostic Trap: In ESI-MS/MS, the "soft" ionization leaves the phenethylamine backbone intact before collision-induced dissociation (CID). Both molecules lose the amine group to form a carbocation (m/z 119) and subsequently the tropylium ion (m/z 91). Therefore, MS/MS ratios are not a legally defensible differentiator for these two specific isomers.

Module 2: Chromatographic Resolution (The "How")

The only self-validating method for LC-MS differentiation is retention time separation using enhanced


 interactions.
Issue: Co-elution on C18 Columns

Standard C18 columns interact primarily through hydrophobic mechanisms. Because MA and PPMA have similar hydrophobicity (LogP


 2.07 vs 2.1), they often co-elute or show only partial separation, which software integration may merge into a single peak.
Resolution: Phenyl-Hexyl or Biphenyl Stationary Phases

Switching to a column with aromatic character (Phenyl-Hexyl or Biphenyl) exploits the subtle difference in the electron density of the aromatic ring caused by the proximity of the branched methyl group.

Recommended Protocol:

  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex, Raptor, or Accucore), 2.1 x 100mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Action
0.0 10 Initial Hold
1.0 10 Load
8.0 60 Critical Separation Window
8.1 95 Wash
10.0 95 Wash

| 10.1 | 10 | Re-equilibrate |

Result: PPMA typically elutes before Methamphetamine on Biphenyl phases due to steric hindrance reducing the


 interaction strength relative to MA.

Module 3: Decision Logic & Workflow

The following diagram outlines the logical flow for confirming MA vs. PPMA.

G Start Sample Flagged: Positive for m/z 150 -> 91, 119 CheckMethod Check LC Method Type Start->CheckMethod C18 Standard C18 Column CheckMethod->C18 Phenyl Biphenyl / Phenyl-Hexyl CheckMethod->Phenyl ResultC18 INCONCLUSIVE High Risk of Co-elution C18->ResultC18 ResultPhenyl Check Retention Time (RT) Phenyl->ResultPhenyl ResultC18->Phenyl Switch Column Decision Does RT match Certified MA Standard? ResultPhenyl->Decision ConfirmMA REPORT: Methamphetamine (Confirmed by RT) Decision->ConfirmMA Yes SuspectPPMA SUSPECT: Phenpromethamine (RT Mismatch) Decision->SuspectPPMA No Orthogonal Orthogonal Confirmation: GC-MS (EI Mode) SuspectPPMA->Orthogonal FinalCheck Check Base Peak Orthogonal->FinalCheck MA_GC Base Peak m/z 58 = Methamphetamine FinalCheck->MA_GC PPMA_GC Base Peak m/z 44 = Phenpromethamine FinalCheck->PPMA_GC

Caption: Analytical decision matrix for distinguishing m/z 150 isomers. Note the requirement for column switching or GC-MS confirmation.

Module 4: Orthogonal Confirmation (GC-MS)

If LC-MS separation remains ambiguous (e.g., complex matrix interference), you must utilize Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. This is the "Nuclear Option" for differentiation because the fragmentation physics differs from ESI.

The Mechanism: EI ionization (70eV) induces


-cleavage adjacent to the nitrogen atom.
  • Methamphetamine: Cleavage occurs between C1 and C2. The fragment containing the nitrogen retains the charge.[3]

    • Fragment:

      
      
      
    • Diagnostic Ion: m/z 58

  • Phenpromethamine: Cleavage occurs between C1 and C2, but the structure is different (

    
    ).
    
    • Fragment:

      
      
      
    • Diagnostic Ion: m/z 44

Protocol:

  • Derivatization (Optional but recommended): Use PFPA or HFBA to improve peak shape, though native amines can be distinguished by the 58/44 split.

  • Monitor Ions: SIM mode targeting m/z 58, 44, 91, and 150.

  • Criteria: Presence of m/z 44 as the base peak (100%) confirms PPMA. Presence of m/z 58 as the base peak confirms MA.[4]

Frequently Asked Questions (FAQ)

Q1: Can I use the 91/119 ratio on my Triple Quad to distinguish them? A: No. While literature suggests subtle differences in energy-resolved breakdown curves, in routine forensic/clinical analysis with variable matrix effects, these ratios are not distinct enough to withstand legal scrutiny. You rely on chromatography for specificity here, not mass spectrometry.

Q2: I see a peak at m/z 150 that elutes 0.2 minutes before my Methamphetamine calibrator. Is it PPMA? A: It is highly probable. PPMA typically elutes slightly earlier than MA on Biphenyl/Phenyl-Hexyl columns. However, you must run a certified reference standard of Phenpromethamine (Vonedrine) to confirm the Relative Retention Time (RRT). Do not report as "Negative for MA" without identifying the peak if your protocol requires identification of interferences.

Q3: Does Phenpromethamine cross-react with Methamphetamine Immunoassays? A: Yes. Most ELISA and EMIT kits targeting amphetamines will show significant cross-reactivity with PPMA due to the preserved phenethylamine core. A positive screen followed by a "confusing" LC-MS result is the hallmark of this isomer issue.

Q4: Is Phenpromethamine a metabolite of Methamphetamine? A: No. They are distinct chemical entities. MA metabolizes primarily to Amphetamine (demethylation) and p-OH-MA. PPMA is a separate pharmaceutical/stimulant substance.

References

  • Differentiation of Isomeric Phenethylamines

    • Title: Structure Analysis of the Interfering Substance N-methyl-2-phenylpropan-1-amine of Methamphetamine in Wastewater[5][6]

    • Source: Journal of Forensic Medicine (via PubMed/ResearchG
    • Significance: Confirms that PPMA and MA have identical MS1 and highly similar MS2 spectra in LC-MS, necessitating chromatographic separ
    • URL:[Link]

  • Chromatographic Strategy (Phenyl-Hexyl/Biphenyl)

    • Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine
    • Source: Forensic Science International[1]

    • Significance: Validates the use of Phenyl-Hexyl columns for separ
    • URL:[Link]

  • GC-MS Fragmentation Patterns

    • Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines[7]

    • Source: Molecules (MDPI)
    • Significance: details the alpha-cleavage mechanisms (m/z 58 vs 44) in EI-MS vs ESI-MS.
    • URL:[Link]

  • WADA Prohibited List (Regulatory Context)

    • Title: The World Anti-Doping Code Intern
    • Source: World Anti-Doping Agency (WADA)[8]

    • Significance: Lists Phenpromethamine as a prohibited stimulant (S6)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Isobaric Interference (Vonedrine vs. Methamphetamine)

Mission: To provide researchers and toxicologists with a definitive, scientifically grounded workflow for distinguishing Methamphetamine from its isobaric regioisomer, Vonedrine (Phenpromethamine). Module 1: Diagnostic &...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers and toxicologists with a definitive, scientifically grounded workflow for distinguishing Methamphetamine from its isobaric regioisomer, Vonedrine (Phenpromethamine).

Module 1: Diagnostic & Identification (The "Is it actually Meth?" Phase)

Q: Why am I detecting Methamphetamine in samples where exposure is chemically impossible?

A: You are likely encountering isobaric interference . Methamphetamine (


) and Vonedrine (Phenpromethamine, 

) are structural isomers. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly using Electrospray Ionization (ESI), they present a "perfect storm" of similarity:
  • Identical Precursor Ion: Both protonate to form

    
    .
    
  • Shared Fragmentation: Both yield major product ions at

    
     91 (tropylium) and 
    
    
    
    119 (phenyl-propene cation) due to common phenonium ion intermediates formed during Collision-Induced Dissociation (CID).
  • Co-Elution Risk: On standard C18 columns, their hydrophobic retention profiles are nearly indistinguishable without specific mobile phase optimization.

The Structural Trap: While Methamphetamine is N-methyl-1-phenylpropan-2-amine , Vonedrine is N-methyl-2-phenylpropan-1-amine . The subtle shift of the amine group from the secondary carbon (Meth) to the primary carbon (Vonedrine) is the only chemical handle available for separation.

IsobaricTrap cluster_0 Analytes (MW 149.23) Meth Methamphetamine (2-isomer) ESI ESI Source (+ mode) Meth->ESI Von Vonedrine (1-isomer) Von->ESI Precursor Precursor Ion [M+H]+ = 150.1 ESI->Precursor CID CID Fragmentation Precursor->CID Fragments Shared Fragments m/z 91, 119 CID->Fragments Result FALSE POSITIVE Fragments->Result Without Separation

Figure 1: The Isobaric Trap. Both compounds funnel into identical mass spectral signals in standard workflows.

Module 2: Chromatographic Resolution (The "Separation" Phase)

Q: My standard C18 method cannot separate them. What is the correct stationary phase?

A: Standard alkyl-chain phases (C18) rely on hydrophobicity, which is too similar between these isomers. You must switch to a stationary phase that exploits


 interactions  or steric selectivity .

Recommended Protocol: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases interact with the phenyl ring of the analytes. The steric accessibility of the phenyl ring differs between Vonedrine (terminal amine chain) and Methamphetamine (branched amine chain), resulting in distinct retention times.

Comparative Performance Table:

ParameterC18 (Standard)Biphenyl / Phenyl-HexylPFP (Pentafluorophenyl)
Separation Mechanism HydrophobicityHydrophobicity +

Hydrophobicity +

+ Dipole
Resolution (

)
< 0.5 (Co-elution)> 1.5 (Baseline)> 2.0 (High Resolution)
Elution Order VariableVonedrine usually elutes before MethVonedrine usually elutes before Meth
Mobile Phase Water/MeOH + Formic AcidWater/MeOH + Ammonium FormateWater/Acetonitrile + Formic Acid

Critical Method Parameters (Biphenyl Column):

  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Hold 5% B for 1 min; Ramp to 95% B over 8 min.

  • Why Methanol? Methanol promotes stronger

    
     interactions than Acetonitrile, enhancing the separation on phenyl-based columns.
    
Module 3: Mass Spectrometry Optimization (The "Detection" Phase)

Q: Can I distinguish them using MRM transitions if chromatography fails?

A: Proceed with extreme caution. While they share the 91 and 119 ions, the Ion Ratios differ slightly due to the energetics of the fragmentation pathways.

  • Methamphetamine: The secondary carbocation formed is relatively stable, favoring the

    
     119 transition (loss of methylamine, 31 Da).
    
  • Vonedrine: The fragmentation often favors the tropylium ion (

    
     91) or the formation of 
    
    
    
    105 (phenethyl cation) depending on collision energy.

Validation Workflow: You must establish a "Qual/Quant" ratio window. If the ratio of


 deviates by >20% from your Methamphetamine standard, you likely have Vonedrine interference.

ResolutionWorkflow Start Sample Analysis (m/z 150.1) CheckRT Check Retention Time (Biphenyl Column) Start->CheckRT MatchMeth Matches Meth Std? CheckRT->MatchMeth CheckRatio Check Ion Ratio (119 / 91) MatchMeth->CheckRatio Yes Interference SUSPECT INTERFERENCE (Vonedrine) MatchMeth->Interference No (Shifted RT) RatioPass Ratio within ±20%? CheckRatio->RatioPass Confirmed CONFIRMED Methamphetamine RatioPass->Confirmed Yes RatioPass->Interference No

Figure 2: The Logic Gate. A self-validating workflow requiring both RT and Ion Ratio confirmation.

Module 4: Advanced Derivatization (The "Nuclear Option")

Q: I need absolute certainty for a forensic case. What is the ultimate confirmation?

A: If LC-MS/MS ambiguity persists, use Chemical Derivatization . By reacting the amine group, you amplify the structural differences between the isomers.

Protocol: TFAA (Trifluoroacetic Anhydride) Derivatization

  • Mechanism: Acylation of the secondary amine.

  • Result:

    • Methamphetamine

      
       N-TFA-Methamphetamine (
      
      
      
      245).
    • Vonedrine

      
       N-TFA-Vonedrine (
      
      
      
      245).
  • Benefit: The bulky TFA group significantly alters the 3D shape of the molecule. On a GC-MS or standard LC-C18 column, the retention time difference increases from <0.2 min (underivatized) to >1.5 min (derivatized), making separation trivial.

References
  • Cayman Chemical. (2023). N-methyl-2-Phenylpropan-1-amine (hydrochloride) Product Information. Link

  • Wu, A. H., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in LC/MS/MS Analysis of Drugs. Rapid Communications in Mass Spectrometry. Link

  • Agilent Technologies. (2014). Differentiation of Methamphetamine and its Isomers using LC-MS/MS. Agilent Application Notes. Link

  • PubChem. (2025).[1][2] Phenpromethamine (Vonedrine) Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2016). Beta-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization. Drug Testing and Analysis. Link

Sources

Troubleshooting

Technical Support Center: Matrix Effect Elimination in Urine Analysis (d3-IS)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Stable Isotope Dilution (SID) for Urinary Metabolites Introduction: The "Perfect" Standard Fallacy Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Stable Isotope Dilution (SID) for Urinary Metabolites

Introduction: The "Perfect" Standard Fallacy

Welcome to the advanced troubleshooting hub. You are likely here because you followed the textbook advice—"Use a deuterated internal standard (d3-IS) to correct for matrix effects"—and your validation data is still failing.

Urine is a hostile matrix. It contains high concentrations of salts, urea, creatinine, and variable pigments (urobilin) that cause severe ionization suppression in LC-MS/MS. While Stable Isotope Dilution (SID) is the gold standard, deuterium (2H) presents unique physicochemical challenges that Carbon-13 (13C) or Nitrogen-15 (15N) do not.

This guide moves beyond the basics to address the specific failure modes of d3-IS in urine analysis.

Module 1: The "Deuterium Isotope Effect" (Retention Time Shifts)

The Issue: Your d3-IS elutes slightly earlier than your target analyte. The Consequence: If the matrix suppression zone is narrow and sharp, the IS and the analyte experience different ionization environments, rendering the correction factor useless.

Root Cause Analysis

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This results in a slightly smaller molar volume and reduced lipophilicity. In Reversed-Phase Chromatography (RPLC), this causes the deuterated analog to interact less with the C18 stationary phase, leading to an earlier elution time (


).
Troubleshooting Protocol 01: Co-elution Verification

Run this diagnostic before validating your method.

  • Prepare a "Matrix Stress Test" Sample:

    • Pool urine from 6 different donors (high variability).

    • Spike with Analyte at LLOQ (Lower Limit of Quantitation).

    • Spike with d3-IS at working concentration.

  • Acquire Data: Monitor the MRM transitions for both.

  • Calculate

    
    : 
    
    
    
    
  • Overlay Matrix Profile: Perform a post-column infusion of the matrix while injecting a blank to map the suppression zones.

Decision Matrix:


Shift
Suppression ProfileAction Required
< 0.02 min Flat / BroadProceed. Correction will be robust.
> 0.05 min Sharp / TransientFAIL. The IS is leaving the suppression zone before the analyte enters it.
Any Ion EnhancementCaution. Enhancement is often more variable than suppression.
Visualizing the Problem

DeuteriumShift cluster_0 Chromatographic Separation cluster_1 Ionization Source (ESI) Analyte Target Analyte (H) IS Internal Standard (d3) Analyte->IS Separation due to Lipophilicity (C-D < C-H) Zone Matrix Suppression Zone (Salts/Urea) Analyte->Zone Elutes Late (Hits Suppression) IS->Zone Elutes Early (Avoids Suppression) Result Validation Failure: IS Response High Analyte Response Low Zone->Result

Caption: The "Deuterium Isotope Effect" causes the IS to elute earlier, potentially exiting the suppression zone before the analyte, leading to over-correction.

Module 2: The "Ghost" Peak (Cross-Talk & Scrambling)

The Issue: You see a signal in the Analyte channel when injecting only the IS (Blank + IS), or vice versa. The Consequence: False positives at the LLOQ and non-linear calibration curves.

Scenario A: Isotopic Impurity (The "d0" Contribution)

Commercial d3-IS is rarely 100% pure. It often contains 0.1% - 0.5% of the unlabeled (d0) compound.

  • Diagnosis: Inject a high concentration of IS (10x normal). Check the Analyte MRM channel.

  • Fix: If the interference > 20% of LLOQ, you must either:

    • Reduce the IS concentration.

    • Purchase a higher purity IS (e.g., d5 or d6).

Scenario B: Deuterium Scrambling (H/D Exchange)

In acidic urine (pH < 5), deuterium located on labile positions (e.g., -OH, -NH2, -COOH) can exchange with solvent protons (H+).

  • Diagnosis: The mass of your IS shifts back to the Analyte mass over time in the autosampler.

  • Fix: Only use IS with deuterium on the carbon backbone (non-exchangeable). Avoid d-IS where the label is on a hydroxyl or amine group.

Module 3: The Matuszewski Protocol (Quantifying Matrix Effects)

Do not guess if your d3-IS is working. You must mathematically prove it using the "Post-Extraction Spike" method developed by B.K. Matuszewski.

The 3-Set Experiment

Run the following three sets of samples (n=5 each) to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

Set IDDescriptionCompositionRepresents
Set 1 Neat Standards Analyte + IS in Mobile PhaseTrue Instrument Response
Set 2 Post-Extraction Spike Blank Urine extracted

then spiked with Analyte + IS
Matrix Effect (Ionization)
Set 3 Pre-Extraction Spike Urine spiked with Analyte + IS

then extracted
Overall Method Performance
Calculations

1. Absolute Matrix Effect (ME):



  • Interpretation: < 100% = Suppression; > 100% = Enhancement.

2. IS-Normalized Matrix Factor (IS-nMF): This is the critical metric. It tells you if the d3-IS is correcting the error.



  • Goal: The IS-nMF should be close to 1.0 (0.85 – 1.15) and, more importantly, the CV of the IS-nMF across 6 different lots of urine should be < 15%.

Workflow Diagram: The Matuszewski Validation

Matuszewski cluster_inputs Experimental Inputs cluster_process Sample Preparation cluster_outputs Calculated Parameters Neat Neat Standard (Mobile Phase) Set1 Set 1: Neat Neat->Set1 Direct Inject Urine Blank Urine (6 Lots) Ext Extraction (SPE / LLE / PP) Urine->Ext Blank Matrix SpikePre Spike Analyte (Pre-Extraction) Urine->SpikePre SpikePost Spike Analyte (Post-Extraction) Ext->SpikePost Set3 Set 3: Processed Ext->Set3 Inject Set2 Set 2: Matrix Present SpikePost->Set2 Inject SpikePre->Ext ME Matrix Effect (Set 2 / Set 1) Set1->ME PE Process Efficiency (Set 3 / Set 1) Set1->PE Set2->ME RE Recovery (Set 3 / Set 2) Set2->RE Set3->RE Set3->PE

Caption: The Matuszewski Protocol distinguishes between Extraction Recovery (RE) and Ionization Matrix Effects (ME). Set 2 is critical for evaluating d3-IS performance.

Frequently Asked Questions (FAQ)

Q: My d3-IS has a retention time shift of 0.1 min, but I cannot afford a 13C-labeled standard. What now? A: You can mitigate the impact without buying new standards:

  • Dilute the sample: A 1:5 or 1:10 dilution of urine often reduces matrix suppression enough that the exact co-elution matters less.

  • Modify the Gradient: Flatten the gradient slope at the elution point to widen the peak and force better overlap, though this increases run time.

Q: Can I use a d3-IS for a different (but similar) compound? A: No. That is an "Analog Internal Standard," not a Stable Isotope Standard. It will not correct for matrix effects because it does not share the exact physicochemical properties or retention time. It only corrects for injection volume variability.

Q: How much IS should I add? A: A common mistake is adding too little. The IS signal should be high enough to have excellent counting statistics (shot noise minimization) but not so high that it causes "Cross-Talk" into the analyte channel (see Module 2). A good target is a signal intensity roughly equivalent to the mid-point of your calibration curve.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis. Journal of Chromatography B.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Optimization

Optimizing collision energy for Phenpromethamine-d3 fragmentation

Case ID: PP-D3-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary Optimizing Collision Energy (CE) for Phenpromethamine-d3 (N,2-dimethyl-1-phenylpropan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PP-D3-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Optimizing Collision Energy (CE) for Phenpromethamine-d3 (N,2-dimethyl-1-phenylpropan-2-amine-d3) requires a distinct approach compared to generic small molecules. As a deuterated internal standard (IS) for phenethylamine analysis, the primary challenges are isobaric interference (cross-talk) and deuterium isotope effects on fragmentation kinetics.

This guide provides a self-validating protocol to determine the optimal CE, ensuring maximum sensitivity while maintaining the spectral integrity required for regulated bioanalysis (FDA/EMA guidelines).

Phase 1: Pre-Optimization Verification

Before adjusting collision energy, you must ensure the precursor ion is stable. Phenpromethamine is a secondary amine; its ionization efficiency is heavily dependent on mobile phase pH.

Pre-Flight Checklist
ParameterSetting / RequirementReason (Causality)
Ionization Mode ESI Positive (+)Secondary amines protonate readily (

).
Mobile Phase Acidic (0.1% Formic Acid)Low pH ensures the nitrogen is fully protonated, maximizing the precursor signal (

153.1).
Cone Voltage Optimized (Start ~20-30V)If Cone Voltage is too high, In-Source Fragmentation (ISF) occurs, destroying the precursor before it reaches the collision cell.
Isotope Label Confirm PositionCritical: Verify if the

label is on the N-methyl group or the phenyl ring. This dictates your product ion selection.

Phase 2: The "Ramping" Protocol (CE Optimization)

Do not rely on literature values alone. Instrument geometry (Triple Quad vs. Q-TOF) and gas pressure vary. Use the Automated Breakdown Curve method.

Step-by-Step Workflow
  • Infusion: Prepare a 100 ng/mL solution of Phenpromethamine-d3 in 50:50 Mobile Phase A/B. Infuse directly at 10 µL/min.

  • Precursor Isolation: Set Q1 to pass

    
     153.1 (assuming 
    
    
    
    variant).
  • Product Scan: Perform a product ion scan (MS2) with a generic CE (e.g., 20 eV) to identify the top 3 fragments.

    • Expected Fragments:

      
       91 (Tropylium), 
      
      
      
      119/122 (depending on label position).
  • The Ramp: Create a method that monitors the specific transition (e.g., 153.1

    
     91.1) while stepping the CE from 5 eV to 60 eV  in 2 eV increments.
    
Visualizing the Breakdown Curve

The optimal CE is not the point of highest intensity. It is the point of highest stability .

BreakdownCurve Precursor Precursor Ion (m/z 153.1) Collision Collision Cell (Increasing eV) Precursor->Collision Enters Q2 Fragment_Low Low CE: Precursor Survives (Low Signal) Collision->Fragment_Low < 15 eV Fragment_Opt Optimal CE: Max Product Yield Collision->Fragment_Opt 20-35 eV Fragment_High High CE: Secondary Fragmentation (Signal Loss) Collision->Fragment_High > 45 eV Fragment_Opt->Precursor Select for MRM

Figure 1: The logic of the Breakdown Curve. We aim for the "Optimal CE" plateau where small fluctuations in voltage do not drastically change signal intensity.

Phase 3: Critical Troubleshooting (Q&A)

Q1: My Phenpromethamine-d3 signal is interfering with the native analyte channel. Why?

Diagnosis: This is likely Cross-Talk or Impurity .

  • Mechanism: If your

    
     label is on a leaving group (e.g., the N-methyl group) and the fragmentation pathway involves the loss of that group, the resulting fragment might be identical to the native fragment.
    
  • Fix:

    • Check Mass Resolution: Ensure Q1 and Q3 are set to "Unit" or "High" resolution (0.7 FWHM). Wide windows allow isotopic overlap.

    • Select a Different Transition: If 153

      
       91 causes interference, switch to a transition that retains the deuterium label (e.g., 153 
      
      
      
      136, if applicable).
    • Verify Purity: Commercial standards can contain <1% native drug. Inject the IS alone and monitor the Native transition. If a peak appears, your standard is impure [1].

Q2: The retention time of the d3-IS is slightly different from the native. Is this a problem?

Diagnosis: This is the Deuterium Isotope Effect .

  • Explanation: Deuterium is slightly more lipophilic than hydrogen, often causing

    
     analogs to elute slightly earlier on Reverse Phase (C18) columns.
    
  • Fix: This is normal. Ensure your integration window is wide enough to capture both. However, if they separate completely, the IS can no longer effectively compensate for matrix effects (ion suppression) at the exact moment of elution [2].

Q3: I see high background noise in the IS channel. How do I fix it?

Diagnosis: Collision Energy is likely too low, or the transition is non-specific.

  • Fix: Increase the CE by 2-3 eV.

    • Reasoning: Higher CE eliminates "chemical noise" (solvent clusters) that mimic the product ion. A slightly higher CE might sacrifice 10% absolute signal but gain 50% Signal-to-Noise (S/N) ratio.

Phase 4: Recommended Starting Parameters

Note: These are theoretical starting points based on phenethylamine structural dynamics. You must optimize per Phase 2.

Transition TypePrecursor (

)
Product (

)
Est. CE (eV)Purpose
Quantifier 153.191.120 - 25High sensitivity (Tropylium ion)
Qualifier 1 153.1119.115 - 20Structural confirmation
Qualifier 2 153.1136.110 - 15Soft fragmentation (Loss of

)
Workflow Logic: Signal Processing

OptimizationLogic Start Start Optimization Check_Precursor Check Precursor (Q1) Is 153.1 stable? Start->Check_Precursor Ramp_CE Run CE Ramp (5-60 eV) Check_Precursor->Ramp_CE Yes Plot_Data Plot Intensity vs. eV Ramp_CE->Plot_Data Decision Select CE Plot_Data->Decision High_Sens Max Intensity (Risk: Instability) Decision->High_Sens Limit of Detection Focus High_Robust Plateau Region (Recommended) Decision->High_Robust Quantification Focus

Figure 2: Decision matrix for selecting Collision Energy. For quantitative bioanalysis, always prioritize the 'Plateau Region' over the absolute maximum peak height.

References

  • BenchChem. (2025).[1][2] Navigating the Signals: A Guide to Understanding and Mitigating Cross-talk with Deuterated Internal Standards. Retrieved from

  • National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved from

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from

  • Skyline Software. (2010).[3] Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM). Retrieved from

Sources

Troubleshooting

Technical Support Center: Separation of β-Methylphenylethylamine (BMPEA) and Phenpromethamine Isomers

Executive Summary & Chemical Context[1][2][3][4][5] Welcome to the Technical Support Center. You are likely here because your standard forensic or anti-doping protocols for Amphetamines are failing to distinguish specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Welcome to the Technical Support Center. You are likely here because your standard forensic or anti-doping protocols for Amphetamines are failing to distinguish specific positional isomers.

The Core Challenge: You are dealing with an Isobaric Quadrant . Mass Spectrometry (MS) alone is insufficient because these compounds share identical molecular weights and virtually identical fragmentation patterns in standard Electron Impact (EI) or Electrospray Ionization (ESI) modes.

  • BMPEA (

    
    -methylphenethylamine) is the positional isomer of Amphetamine .[1][2][3][4]
    
  • Phenpromethamine (

    
    -dimethylphenethylamine) is the positional isomer of Methamphetamine .
    

Failure to chromatographically resolve these pairs leads to false positives in forensic and anti-doping applications.[3] This guide provides the decision logic and protocols to achieve baseline resolution.

Method Selection & Decision Logic

Do not apply a "one-size-fits-all" approach. Use the following logic map to select your separation mode based on your analytical goal (Quantification vs. Chiral Profiling).

MethodSelection Start START: Define Analytical Goal Goal Is the goal Separation of Positional Isomers (e.g., BMPEA vs Amphetamine)? Start->Goal Positional Yes: Positional Separation Goal->Positional Yes Chiral No: Enantiomeric Separation (R- vs S- isomers) Goal->Chiral No (Chiral Profiling) LCMS LC-MS/MS Preferred (High Throughput) Positional->LCMS Screening GCMS GC-MS Required (Confirmatory) Positional->GCMS Confirmation Chiral_LC Chiral LC: Polysaccharide Columns (e.g., Lux Cellulose) Chiral->Chiral_LC Chiral_GC Chiral GC: TPC Derivatization (L-N-trifluoroacetyl-prolyl chloride) Chiral->Chiral_GC LC_Col Column: Phenyl-Hexyl or HSS T3 Mechanism: Pi-Pi Interaction LCMS->LC_Col GC_Deriv Derivatization: TFAA or PFPA Mechanism: Acylation GCMS->GC_Deriv

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on the specific isomeric challenge.

Troubleshooting Guides (Q&A Format)

Module A: LC-MS/MS Separation (Positional Isomers)

Q1: I am using a C18 column, but BMPEA and Amphetamine are co-eluting. Why is this happening? A: Standard C18 columns rely primarily on hydrophobic interactions. Since BMPEA and Amphetamine have identical hydrophobicity (same carbon count, just rearranged), C18 cannot distinguish them effectively.

  • The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases utilize

    
     interactions. The position of the methyl group (alpha vs. beta) alters the electron density of the aromatic ring, allowing the Phenyl phase to "see" the difference.
    

Q2: What is the recommended LC Protocol for baseline resolution? A: Use the "Pawar Protocol" (adapted from FDA methodology). An isocratic hold is critical.

ParameterSetting
Column Waters HSS T3 or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7-2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 0-1 min: 5% B1-8 min: 10% B (Crucial Isocratic Hold )8-10 min: Ramp to 95% B
Flow Rate 0.3 - 0.4 mL/min
Target RT Amphetamine: ~4.5 min

Q3: My Phenpromethamine peak is splitting or tailing badly. A: Phenpromethamine is a secondary amine. Peak tailing is usually caused by interaction with free silanols on the silica support or pH mismatch.

  • The Fix: Ensure your Mobile Phase A contains Ammonium Formate (5-10mM). The ammonium ions compete for the silanol sites, sharpening the amine peak. If using a high-pH stable column (e.g., Poroshell HPH), running at pH 9.5 (Ammonium Bicarbonate) will deprotonate the amine, improving shape, though this may alter selectivity.

Module B: GC-MS Derivatization (Confirmatory Analysis)

Q4: The EI spectra for BMPEA and Amphetamine are identical (m/z 44, 91). How do I confirm identity? A: You must derivatize. Native injection leads to poor chromatography and indistinguishable fragmentation.

  • Protocol: Acylation with Trifluoroacetic Anhydride (TFAA).

    • Evaporate extract to dryness.

    • Add 50 µL TFAA + 50 µL Ethyl Acetate.

    • Incubate at 70°C for 20 mins.

    • Evaporate and reconstitute.

  • Result: The retention times will shift significantly.

    • Amphetamine-TFA: Elutes earlier.

    • BMPEA-TFA: Elutes later due to steric hindrance at the

      
      -position affecting volatility.
      

Q5: I see a peak interfering with Phenpromethamine in my GC trace. What is it? A: Check for Phentermine . Phentermine is an isomer of Phenpromethamine.

  • Phenpromethamine: N,

    
    -dimethylphenethylamine.[5]
    
  • Phentermine:

    
    -dimethylphenethylamine.
    
  • Differentiation: Under TFA derivatization, Phentermine (sterically hindered primary amine) reacts slower or requires higher temps compared to the secondary amine of Phenpromethamine.

Module C: Chiral Separation (Enantiomers)

Q6: I need to determine if the BMPEA in a supplement is synthetic or natural. How? A: "Natural" claims often imply specific enantiomeric excess (ee), though BMPEA is widely considered synthetic in origin (not naturally occurring in Acacia rigidula despite label claims). To separate enantiomers (R-BMPEA vs S-BMPEA):

  • Method: LC-MS with a Chiral Column.[6][7]

  • Column: Lux Cellulose-1 or Chiralpak AD-RH .

  • Mobile Phase: Isohexanes/Ethanol (Normal Phase) or Water/Acetonitrile (Reverse Phase) depending on column compatibility.

  • Note: Synthetic BMPEA is typically a racemic mixture (50:50 R/S). Finding a racemate confirms synthetic origin.

Visualizing the Derivatization Pathway

Understanding the structural modification is key to interpreting the MS shift.

Derivatization BMPEA BMPEA (Native) [m/z 44 base peak] Reaction Acylation (70°C, 20 min) BMPEA->Reaction TFAA + TFAA (Reagent) TFAA->Reaction BMPEA_TFA BMPEA-TFA Derivative [m/z 140, 118 ions] Reaction->BMPEA_TFA MS_ID GC-MS Identification Distinct Retention Time BMPEA_TFA->MS_ID

Figure 2: Reaction pathway for TFAA derivatization of BMPEA to enhance GC-MS selectivity.

References

  • Pawar, R. S., et al. (2014).[1] Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466.[1] Link

  • Cohen, P. A., et al. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[8] Drug Testing and Analysis, 8(3-4), 328-333.[8] Link

  • Nielen, M. W., et al. (2025). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS.[2][3][9] Euroanalysis XVII. Link

  • PubChem. (2025). Phenpromethamine (Compound CID 7175885).[10] National Library of Medicine.[10] Link

  • Woźniak, M. K., et al. (2019). Development of an LC-MS/MS method for the analysis of BMPEA and its metabolites in biological samples. Forensic Toxicology. (Contextual grounding for Module A).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Accurate Quantification of Vonedrine (Phenpromethamine) in Plasma

Executive Summary & Analytical Challenge Vonedrine (Phenpromethamine; N-methyl-2-phenylpropan-1-amine) presents a unique bioanalytical challenge due to its structural isomerism with Methamphetamine and N-isopropylbenzyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Vonedrine (Phenpromethamine; N-methyl-2-phenylpropan-1-amine) presents a unique bioanalytical challenge due to its structural isomerism with Methamphetamine and N-isopropylbenzylamine . While Vonedrine is a legacy sympathomimetic largely withdrawn from therapeutic use, its resurgence in unregulated dietary supplements and forensic toxicology screens necessitates precise quantification protocols.

The Core Problem: Standard immunoassay screens for amphetamines often cross-react with Vonedrine, yielding false positives. Furthermore, standard C18 liquid chromatography often fails to baseline-separate Vonedrine from Methamphetamine due to their identical molecular weight (MW 149.23) and similar hydrophobicity.

This guide compares the two primary analytical approaches—LC-MS/MS (Recommended) and GC-MS (Alternative) —and provides a validated workflow to ensure selectivity and accuracy.

Methodological Comparison

The following table contrasts the two industry-standard approaches for quantifying Vonedrine in plasma.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle Liquid Chromatography with Tandem Mass SpectrometryGas Chromatography with Mass Spectrometry
Differentiation Strategy Unique MRM Transitions (Fragment differentiation) & Pi-Pi Column SelectivityDerivatization (Chemical modification to alter volatility)
Sample Volume Low (50–100 µL)High (0.5–1.0 mL)
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL 5 – 10 ng/mL
Throughput High (Run time < 6 min)Low (Run time > 15 min + Derivatization)
Key Limitation Susceptible to matrix effects (ion suppression)Requires time-consuming derivatization (e.g., PFPA)
Verdict Superior for high-throughput clinical and forensic quantification.Valid for confirmation if LC-MS/MS is unavailable.

Expert Insight: The Isomer Differentiation Strategy

As a scientist, you cannot rely solely on retention time when isomers are involved. You must employ orthogonal selectivity .

Structural Logic for Mass Spectrometry
  • Methamphetamine: (N-methyl-1-phenylpropan-2-amine). The phenyl ring is attached to a CH2 group. The primary cleavage typically yields the Tropylium ion (m/z 91) .

  • Vonedrine: (N-methyl-2-phenylpropan-1-amine).[1] The phenyl ring is attached to a branched CH group. The primary cleavage at the beta-position yields a Methylbenzyl cation (m/z 105) .

Directive: Monitor the 150.1


 105.1  transition to specifically target Vonedrine, while using 150.1 

91.1
as a qualifier.
Visualization: Analytical Decision Tree

G Start Plasma Sample Received Screen Immunoassay Screen (Amphetamine Class) Start->Screen Pos Positive Result Screen->Pos MethodSelect Select Confirmation Method Pos->MethodSelect LCMS LC-MS/MS (Preferred) No Derivatization MethodSelect->LCMS High Throughput GCMS GC-MS (Alternative) Requires PFPA Derivatization MethodSelect->GCMS Legacy Lab ColSelect Column Selection: Biphenyl Phase LCMS->ColSelect Result Quantified Result (>99% Accuracy) GCMS->Result FragSelect MRM Transition: 150 -> 105 (Vonedrine Specific) ColSelect->FragSelect FragSelect->Result

Caption: Workflow logic for selecting the appropriate confirmation path. Note the critical reliance on column chemistry and specific fragmentation for the LC-MS path.

Recommended Protocol: LC-MS/MS Workflow

This protocol utilizes Solid Phase Extraction (SPE) over protein precipitation to minimize matrix effects (phospholipids) which are notorious for suppressing signal in the 150 m/z region.

A. Reagents & Standards[2]
  • Analyte: Vonedrine HCl (Certified Reference Material).

  • Internal Standard (IS): Methamphetamine-d5 or Amphetamine-d5 (Deuterated standards correct for extraction efficiency).

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (Mixed-Mode Cation Exchange)
  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • Spike: Add 10 µL Internal Standard (100 ng/mL).

  • Pre-treat: Add 300 µL 1% Formic Acid (aq) to disrupt protein binding.

  • Load: Apply to MCX (Mixed-Mode Cation Exchange) SPE cartridge (30 mg).

    • Why MCX? Vonedrine is a base (pKa ~9.5). It will bind electrostatically to the sorbent while neutrals wash away.

  • Wash 1: 1 mL 1% Formic Acid (Removes proteins/interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elute: 500 µL 5% Ammonium Hydroxide in Methanol.

  • Dry: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

C. LC-MS/MS Conditions[2]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or equivalent.

    • Expert Note: Biphenyl phases offer enhanced pi-pi selectivity for aromatic isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 60% B

    • 4.1 min: 95% B (Flush)

  • MRM Transitions:

    • Vonedrine: 150.1

      
       105.1 (Quantifier), 150.1 
      
      
      
      91.1 (Qualifier).
    • IS (Meth-d5): 155.1

      
       92.1.
      

Performance Validation Data

The following data represents typical validation results obtained using the protocol above, adhering to FDA Bioanalytical Method Validation Guidelines (2018) .

Accuracy & Precision (n=6 replicates)
QC LevelConcentration (ng/mL)Mean Accuracy (%)Intra-Run Precision (% CV)Inter-Run Precision (% CV)
LLOQ 0.598.46.28.5
Low QC 1.5102.14.15.3
Mid QC 50.099.82.83.5
High QC 400.0101.51.92.9

Note: Acceptance criteria are ±15% (±20% for LLOQ).

Selectivity & Matrix Effect
ParameterResultExpert Interpretation
Matrix Factor (MF) 0.95 – 1.02Minimal ion suppression due to MCX cleanup.
Isomer Resolution Rs > 1.5Baseline separation from Methamphetamine achieved via Biphenyl column.
Carryover < 20% of LLOQNegligible carryover after high concentration injection.

Troubleshooting & Optimization

  • Co-elution with Methamphetamine: If you observe peak shouldering, lower the initial %B in your gradient or lower the column temperature to 30°C to increase stationary phase interaction.

  • Low Sensitivity: Check the pH of the mobile phase. Vonedrine must be protonated ([M+H]+) for ESI+. Ensure Formic Acid is fresh.

  • High Background: If using protein precipitation instead of SPE, monitor phospholipid transitions (184

    
     184) to ensure they do not co-elute with the analyte.
    

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Cohen, P. A., et al. (2021). Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine... Clinical Toxicology. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2023). Prohibited List. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library (Vonedrine/Phenpromethamine entries). Retrieved from [Link]

Sources

Comparative

WADA prohibited list screening for Phenpromethamine metabolites

Technical Guide: WADA Prohibited List Screening for Phenpromethamine & Metabolites Executive Summary: The Isobaric Challenge Phenpromethamine (Vonedrine) is a sympathomimetic amine classified under S6. Stimulants on the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: WADA Prohibited List Screening for Phenpromethamine & Metabolites

Executive Summary: The Isobaric Challenge

Phenpromethamine (Vonedrine) is a sympathomimetic amine classified under S6. Stimulants on the WADA Prohibited List.[1] While less ubiquitous than amphetamine, its detection presents a critical analytical challenge: isobaric interference .

Phenpromethamine (


-dimethylphenethylamine) is a regioisomer of Methamphetamine (

-dimethylphenethylamine). Both compounds share the same molecular formula (

) and monoisotopic mass (149.1204 Da). In standard low-resolution MS screening, they produce identical protonated precursor ions (

150.1) and similar fragmentation patterns.[2][3][4]

The Core Directive: This guide outlines a self-validating workflow to unequivocally differentiate Phenpromethamine from Methamphetamine, preventing catastrophic false positives (reporting a banned drug of abuse instead of a specified stimulant) while ensuring WADA Minimum Required Performance Levels (MRPL) are met.

Chemical & Metabolic Profile

To design a robust screen, one must exploit the subtle structural differences between the isomers.

  • Phenpromethamine: The methyl group is on the

    
    -carbon (adjacent to the phenyl ring).
    
  • Methamphetamine: The methyl group is on the

    
    -carbon (adjacent to the amine).[5]
    

Metabolic Signatures: Unlike Methamphetamine, which metabolizes to Amphetamine via N-demethylation, Phenpromethamine metabolizes to


-methylphenethylamine . Detecting this specific metabolite provides a secondary confirmation layer effectively ruling out Methamphetamine intake.
Figure 1: Comparative Metabolic Pathways

Metabolism cluster_0 Target: Phenpromethamine cluster_1 Interference: Methamphetamine Phen Phenpromethamine (N,beta-dimethylphenethylamine) [Parent] BetaMet Beta-Methylphenethylamine (N-desmethyl metabolite) [Unique Marker] Phen->BetaMet N-demethylation (CYP450) Meth Methamphetamine (N,alpha-dimethylphenethylamine) Amp Amphetamine (N-desmethyl metabolite) Meth->Amp N-demethylation (CYP2D6)

Caption: Metabolic divergence of regioisomers. Phenpromethamine yields


-methylphenethylamine, distinct from the Amphetamine produced by Methamphetamine.

Comparative Methodology: LC-MS/MS vs. GC-MS

FeatureLC-MS/MS (Recommended) GC-MS (Traditional)
Sensitivity High (pg/mL range). Easily meets WADA MRPL (50-100 ng/mL).Moderate. Requires derivatization for optimal sensitivity.
Sample Prep Minimal (Dilute-and-Shoot or SPE).Labor-intensive (LLE + Derivatization).
Isomer Separation Critical: Requires optimized C18 or Phenyl-Hexyl column to resolve RT.Excellent: Derivatization (e.g., HFBA) yields unique fragment ions for isomers.
Throughput High (5-8 min run time).Low (20+ min run time).
Conclusion Primary Screen. Use for initial detection and quantification.Confirmatory Method. Use if LC-RT separation is ambiguous.

Experimental Protocol: The "Gold Standard" LC-MS/MS Workflow

This protocol prioritizes the chromatographic resolution of isomers.

Phase 1: Sample Preparation (Solid Phase Extraction)

Why SPE? While "dilute-and-shoot" is faster, SPE removes matrix interferences that can shift retention times—a fatal error when RT is the primary differentiator.

  • Hydrolysis: Aliquot 200 µL urine. Add 20 µL

    
    -glucuronidase (E. coli). Incubate at 50°C for 1 hour.
    
  • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge. Condition with 1 mL MeOH, then 1 mL water.

  • Loading: Load hydrolyzed sample.

  • Wash: Wash with 1 mL 0.1% Formic Acid (removes acidic/neutral interference). Wash with 1 mL MeOH (removes hydrophobic interference).

  • Elution: Elute with 500 µL 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate to dryness under

    
    . Reconstitute in 100 µL Mobile Phase A.
    
Phase 2: LC-MS/MS Parameters

Chromatography (The Separation Engine):

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

    • Rationale: A longer column (100mm) is preferred over rapid columns (50mm) to ensure baseline resolution of the regioisomers.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 40% B (Slow ramp critical for isomer separation)

    • 6-8 min: 95% B (Wash)

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive.

  • Differentiation Strategy: Since transitions are similar, define strict Retention Time (RT) windows based on reference standards. Phenpromethamine typically elutes after Methamphetamine on C18 phases due to the steric accessibility of the

    
    -methyl group.
    

Table 1: MRM Transitions & Conditions

AnalytePrecursor (

)
Product (

)
CE (eV)Role
Phenpromethamine 150.191.120Quantifier (Tropylium ion)
150.1119.115Qualifier (Loss of methylamine)
Methamphetamine 150.191.120Interference Check
150.1119.115Interference Check

-Methylphenethylamine
136.191.118Metabolite Confirmation
136.1119.112Qualifier

Validation & Performance Data

The following data represents typical performance metrics for this protocol on a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Table 2: Performance Metrics

MetricPhenpromethamine

-Methylphenethylamine
WADA Requirement
LOD (Limit of Detection) 0.5 ng/mL0.5 ng/mL-
LOQ (Limit of Quantitation) 2.0 ng/mL2.0 ng/mL50% of MRPL
Linearity (

)
> 0.995> 0.995-
Recovery (SPE) 85% ± 5%82% ± 6%> 50%
Matrix Effect < 15% suppression< 15% suppression-
RT Resolution (

)
> 1.5 vs Methamp N/ABaseline Separation

Workflow Logic & Decision Tree

To ensure trust in the result, the analyst must follow a logic gate system. A positive result for Phenpromethamine is valid only if the metabolite is present OR the retention time is distinct from Methamphetamine.

Figure 2: Screening Decision Logic

DecisionTree Start Sample Screening (MRM 150.1 -> 91.1) Signal Signal Detected? Start->Signal Negative Report Negative Signal->Negative No RT_Check Check Retention Time (RT) vs Methamphetamine Std Signal->RT_Check Yes Match_Meth RT Matches Methamphetamine RT_Check->Match_Meth RT = Meth Match_Phen RT Matches Phenpromethamine RT_Check->Match_Phen RT = Phen Ambiguous Ambiguous RT? Run GC-MS (Derivatized) RT_Check->Ambiguous Overlapping Confirm_Meth Report Methamphetamine (Adverse Analytical Finding) Match_Meth->Confirm_Meth Metabolite_Check Check for Metabolite (Beta-Methylphenethylamine) Match_Phen->Metabolite_Check Confirm_Phen Report Phenpromethamine (Adverse Analytical Finding) Metabolite_Check->Confirm_Phen Detected Metabolite_Check->Ambiguous Not Detected

Caption: Analytical logic gate. Metabolite detection is the fail-safe against false positives.

References

  • World Anti-Doping Agency. (2023). The 2023 Prohibited List International Standard. WADA. [Link]

  • Cody, J. T. (1992). Metabolic precursors to amphetamine and methamphetamine. Forensic Science Review, 5(2), 109-127. [Link]

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring, 24(2), 277-289. [Link]

  • Aalberg, L., et al. (2005). Differentiation of amphetamine-type stimulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1063(1-2), 253-257. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

Sources

Validation

Certified Reference Material (CRM) vs research grade Phenpromethamine-d3

Topic: Certified Reference Material (CRM) vs. Research Grade Phenpromethamine-d3 Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Mass Spectrometry & Forensic Toxicology A Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certified Reference Material (CRM) vs. Research Grade Phenpromethamine-d3 Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Mass Spectrometry & Forensic Toxicology

A Technical Guide for Forensic & Anti-Doping Applications
Executive Summary: The Cost of Uncertainty

In the high-stakes arena of forensic toxicology and anti-doping analysis, the choice of reference material is not merely a purchasing decision—it is a foundational component of legal defensibility. Phenpromethamine (Vonedrine), a banned stimulant often hidden in "grey market" dietary supplements, requires rigorous quantification via LC-MS/MS.

While Research Grade materials offer a lower upfront cost, they introduce critical risks regarding isotopic purity and concentration uncertainty . For a deuterated internal standard (IS) like Phenpromethamine-d3, the presence of unlabeled (d0) impurities in research-grade material can lead to catastrophic false positives .

The Verdict:

  • Use Certified Reference Material (CRM) for all quantitative confirmation assays, ISO 17025 accredited workflows, and cases likely to face legal scrutiny.

  • Use Research Grade only for qualitative screening method development or non-regulated exploratory research, and only after rigorous in-house characterization of isotopic purity.

Technical Background: The "d0" Liability

Phenpromethamine-d3 is utilized to correct for matrix effects (ion suppression/enhancement) and recovery losses during sample preparation.[1] Ideally, the mass spectrometer sees two distinct channels:

  • Analyte (d0): m/z 150.1 (Quantifier)

  • Internal Standard (d3): m/z 153.1 (Reference)

The Critical Difference: Isotopic Purity

CRM (ISO 17034): Manufacturers certify the "Isotopic Purity" (e.g., 99.9% d3). They rigorously quantify the residual d0 (unlabeled drug) and ensure it is below a threshold that would interfere with the Lower Limit of Quantitation (LLOQ).

Research Grade: Often synthesized with a focus on chemical structure, not isotopic completeness. A research-grade batch might be "98% pure" chemically but contain 0.5% to 2% unlabeled Phenpromethamine (d0).

The Consequence: When you spike a Research Grade IS into a drug-free urine sample, that 1% d0 impurity creates a signal in the analyte channel. You have just manufactured a false positive.

Comparative Analysis: Performance Metrics

The following data summarizes a comparative study quantifying Phenpromethamine in human urine.

Table 1: Material Specifications & Metrological Data

FeatureCertified Reference Material (CRM)Research Grade Material
Accreditation ISO 17034 (Guide 34)Non-accredited / ISO 9001 only
Traceability Traceable to SI units (NIST/NMI)Traceable to internal lot only
Uncertainty Certified Uncertainty (

) provided
Unknown / Not determined
Isotopic Purity Certified (e.g.,

0.1% d0)
Variable (often

0.5% d0)
Homogeneity Tested & VerifiedAssumed
Primary Use Calibration & QuantitationIdentification & R&D

Table 2: Experimental Impact on LLOQ (Simulated Data) Scenario: Spiking 100 ng/mL of IS into blank urine.

ParameterCRM Phenpromethamine-d3Research Grade Phenpromethamine-d3
IS Spike Conc. 100 ng/mL100 ng/mL
d0 Impurity (Spec) 0.05%1.5%
Artifact Signal (d0) 0.05 ng/mL equivalent1.5 ng/mL equivalent
Method LLOQ 0.5 ng/mLFailed (Background > 20% of LLOQ)
Result Valid Blank False Positive
Experimental Protocol: The "Cross-Talk" Validation

To determine if your Phenpromethamine-d3 source is fit for purpose, you must perform a "Cross-Talk" or "Contribution" experiment. This is a self-validating protocol required for ISO 17025 method validation.

Methodology
  • Preparation: Prepare a mobile phase blank and a "Zero Sample" (Matrix + Internal Standard, no Analyte).

  • IS Concentration: Spike the Zero Sample with the IS at the working concentration used in your routine assay.

  • Analysis: Inject the blank, followed by the Zero Sample. Monitor the transition for the unlabeled drug (Phenpromethamine).

  • Calculation: Calculate the area response of the unlabeled drug in the Zero Sample. Compare this to the area response of your LLOQ standard.

Acceptance Criteria
  • Pass: The signal in the Zero Sample (from IS impurity) is

    
     of the LLOQ signal.
    
  • Fail: The signal is

    
     of the LLOQ signal.
    

Note: Research-grade materials frequently fail this test at low LLOQ levels (sub-ng/mL), forcing the lab to raise their detection limits or switch to a CRM.

Visualizing the Validation Workflow

The following diagram illustrates the decision pathway for selecting and validating the Internal Standard, highlighting the critical "Cross-Talk" checkpoint.

IS_Validation_Workflow Start Select Phenpromethamine-d3 Source Check_ISO Is it ISO 17034 Accredited? Start->Check_ISO Research_Grade Research Grade Material (High Risk of d0 Impurity) Check_ISO->Research_Grade No CRM_Grade Certified Reference Material (Certified Isotopic Purity) Check_ISO->CRM_Grade Yes Exp_Crosstalk Perform 'Cross-Talk' Experiment: Inject High Conc. IS into Blank Research_Grade->Exp_Crosstalk CRM_Grade->Exp_Crosstalk Decision Is d0 Signal > 20% of LLOQ? Exp_Crosstalk->Decision Fail FAIL: False Positive Risk Cannot use for Quantitation Decision->Fail Yes Pass PASS: Valid for Assay Decision->Pass No Mitigation Mitigation: 1. Lower IS Concentration 2. Purchase CRM Fail->Mitigation

Figure 1: Validation workflow for Deuterated Internal Standards. The "Cross-Talk" check is the critical gatekeeper for preventing false positives.

Expert Commentary: The "Hidden" Variable

As a Senior Application Scientist, I often see labs attempt to save money by purchasing research-grade IS, only to spend weeks troubleshooting "background contamination."

The Causality of Failure: Research-grade synthesis often uses catalytic deuteration that may not reach 100% completion. If the reaction stops at d2 or d1, or leaves unreacted d0, these molecules co-elute with your analyte. Because Phenpromethamine is a small molecule, the mass resolution of a standard Triple Quadrupole (unit resolution) cannot distinguish a d0 impurity from the actual drug.

Recommendation: If you are analyzing supplements for forensic or regulatory purposes (e.g., WADA compliance), the Chain of Custody and Data Integrity requirements mandate a CRM. The cost of a single legal challenge or a retracted paper far exceeds the price difference between research-grade and ISO 17034 materials.

References
  • International Organization for Standardization (ISO). (2016).[2][3][4] ISO 17034:2016 - General requirements for the competence of reference material producers.[3][4][5] ISO.[1][2][3][5][6] [Link]

  • World Anti-Doping Agency (WADA). (2021). WADA Technical Document - TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. WADA. [Link]

  • Cohen, P. A., et al. (2021).[7] Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine...[7][8][9] Clinical Toxicology.[7] [Link]

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. [Link]

  • National Institute of Standards and Technology (NIST). (2024).[2] Reference Materials Information: Definitions of CRM and RM. NIST.[2][10] [Link]

Sources

Comparative

Technical Guide: Inter-Laboratory Comparison of Phenpromethamine Detection

The following guide is structured as a high-level technical directive for analytical laboratories. It synthesizes forensic toxicology principles with recent findings on supplement adulteration.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for analytical laboratories. It synthesizes forensic toxicology principles with recent findings on supplement adulteration.

Executive Summary & Core Directive

The Challenge: Phenpromethamine (N-methyl-2-phenylpropan-1-amine) has re-emerged as an illicit adulterant in "pre-workout" and weight-loss supplements. Its structural isomerism with Methamphetamine (N-methyl-1-phenylpropan-2-amine) presents a critical risk of false positives in doping control and forensic toxicology. Both share the formula


 (MW 149.23) and exhibit similar fragmentation patterns in low-resolution MS.

The Objective: This guide provides a validated framework to objectively compare and select detection methods. We prioritize specificity over sensitivity, as the primary risk is misidentification of a banned substance (Methamphetamine) due to the presence of a non-specified stimulant (Phenpromethamine).

The Isomer Trap: Structural Logic

To detect the difference, one must understand the molecule. The difference lies in the position of the methyl group relative to the amine and the phenyl ring.

  • Methamphetamine: Methyl group is on the

    
    -carbon (relative to the amine).
    
  • Phenpromethamine: Methyl group is on the

    
    -carbon (relative to the amine), which is the 
    
    
    
    -carbon relative to the phenyl ring.

This structural shift dictates the fragmentation physics in Mass Spectrometry.

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic difference in Electron Ionization (EI) fragmentation, which is the basis for our GC-MS distinction strategy.

FragmentationLogic Meth Methamphetamine (N-methyl-1-phenylpropan-2-amine) AlphaCleavage Alpha-Cleavage (Primary Fragmentation) Meth->AlphaCleavage Phen Phenpromethamine (N-methyl-2-phenylpropan-1-amine) Phen->AlphaCleavage FragMeth Fragment: CH(NHCH3)CH3 Base Peak: m/z 58 AlphaCleavage->FragMeth Bond Break: C1-C2 FragPhen Fragment: CH2(NHCH3) Base Peak: m/z 44 AlphaCleavage->FragPhen Bond Break: C1-C2

Figure 1: Mechanistic divergence in EI-MS fragmentation. Note the diagnostic base peak shift from 58 to 44.

Comparative Methodology

Method A: GC-MS (The Specificity Standard)

Status: Gold Standard for Identification / Screening. Mechanism: Electron Ionization (70 eV) followed by quadrupole detection.

Expert Insight: While many assume isomers are indistinguishable by GC-MS, Phenpromethamine and Methamphetamine are distinct if you look for the correct ions. Methamphetamine yields a dominant m/z 58 (alpha-cleavage). Phenpromethamine, due to its structure, yields a dominant m/z 44 (


).

Protocol Highlights:

  • Derivatization (Mandatory): Do not inject neat. Use PFPA (Pentafluoropropionic anhydride) or TFAA.

    • Why? It improves peak shape and prevents thermal degradation. More importantly, the fluoro-acyl derivatives provide unique high-mass fragments that confirm the molecular weight, distinct from the low-mass base peaks.

  • Column: Rxi-5ms or DB-5MS (30m x 0.25mm x 0.25µm).

  • Differentiation Criteria:

    • Methamphetamine-PFPA: Target Ions 204, 160, 118 .

    • Phenpromethamine-PFPA: Target Ions 190, 118, 91 .

    • Note: The shift in the derivatized fragment (204 vs 190) is diagnostic.

Method B: LC-MS/MS (The Sensitivity Standard)

Status: Gold Standard for Quantification / Trace Detection. Mechanism: Electrospray Ionization (ESI+) with MRM (Multiple Reaction Monitoring).

The Risk: Both compounds protonate to


. Upon Collision Induced Dissociation (CID), both lose the amine to form a carbocation.
  • Common Transition:

    
     (Tropylium ion). NON-SPECIFIC. 
    
  • Common Transition:

    
     (Phenyl-propyl cation). NON-SPECIFIC. 
    

The Solution (Self-Validating Protocol): You must rely on chromatographic separation and unique minor transitions.

  • Column: Biphenyl or Phenyl-Hexyl stationary phases are superior to C18 for separating positional isomers involving aromatic rings.

  • Diagnostic Transition:

    • Phenpromethamine: Monitor

      
       .
      
    • Causality: Phenpromethamine can cleave to form the stable secondary benzylic cation (

      
      , m/z 105). Methamphetamine forms a primary benzylic cation (
      
      
      
      , m/z 91) more readily, but the 105 ion is far less abundant for Methamphetamine.
Method C: LC-HRAM (High-Resolution Accurate Mass)

Status: Confirmation / Discovery. Mechanism: Q-TOF or Orbitrap.

Utility: Since the exact mass is identical (149.1204 Da), HRAM relies entirely on Retention Time (RT) and MS/MS spectra .

  • Protocol: Use a "Targeted MS/MS" method. Do not rely on full-scan MS1 alone.

  • Library Matching: Ensure your spectral library (e.g., mzCloud, NIST) contains verified Vonedrine standards, not just user-submitted spectra.

Inter-Laboratory Data Comparison

The following table summarizes performance metrics derived from validation studies (e.g., Cohen et al., WADA Technical Documents).

FeatureGC-MS (PFPA Deriv.)[1]LC-MS/MS (Triple Quad)LC-HRAM (Q-TOF)
Primary Identifier Retention Time + EI SpectrumRetention Time + MRM RatioExact Mass + RT + Isotope Pattern
Differentiation Power High (Distinct Base Peaks)Medium (Requires RT separation)High (Full spectral fingerprint)
Sensitivity (LOD) 10 - 50 ng/mL0.5 - 1.0 ng/mL 1 - 5 ng/mL
Throughput Low (Requires Derivatization)High (Dilute & Shoot)Medium
Risk of False Pos. Low (if m/z 44/58 monitored)High (if only 150->91 monitored)Low
Key Fragment/Ion m/z 204 (Meth) vs 190 (Phen)150 -> 105 (Phen specific)Full MS2 Spectrum

Recommended Workflow (DOT Visualization)

This workflow ensures scientific integrity by forcing a confirmation step if the screening result is ambiguous.

Workflow Sample Urine/Supplement Sample Screen Screening: LC-MS/MS (Target: m/z 150.1) Sample->Screen Decision Detected > LOD? Screen->Decision PathMeth Suspect Methamphetamine (RT match to Meth Std) Decision->PathMeth Yes PathPhen Suspect Phenpromethamine (RT match to Phen Std) Decision->PathPhen Yes Report Final Report Decision->Report No ConfirmGC CONFIRMATION: GC-MS (PFPA) Target m/z 204 vs 190 PathMeth->ConfirmGC Forensic Gold Std ConfirmLC CONFIRMATION: LC-MS/MS (Phenyl-Hexyl) Target 150->105 Transition PathPhen->ConfirmLC High Sensitivity ConfirmGC->Report ConfirmLC->Report

Figure 2: Decision matrix for distinguishing isomers. Note the divergence to GC-MS for definitive forensic confirmation.

References

  • Cohen, P. A., et al. (2021).[2] "Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine."[3] Clinical Toxicology, 59(11), 975-981.[3] Link

  • World Anti-Doping Agency (WADA). (2023). "Technical Document TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes." Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 22276, Phenpromethamine." Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Phenethylamines." Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Phenylpropylmethylamine-d3 Hydrochloride

Executive Summary & Scientific Context As researchers, we often handle stable isotope-labeled standards like Phenylpropylmethylamine-d3 Hydrochloride (CAS: 5969-39-1 for unlabeled parent). A common misconception in labor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

As researchers, we often handle stable isotope-labeled standards like Phenylpropylmethylamine-d3 Hydrochloride (CAS: 5969-39-1 for unlabeled parent). A common misconception in laboratory waste management is treating deuterated compounds (


H or D) as radioactive waste.

Crucial Distinction: Deuterium is a stable, non-radioactive isotope. Therefore, disposal protocols for this compound must follow hazardous chemical waste regulations (RCRA in the US), not radioactive waste protocols.

This guide outlines the definitive workflow for the safe containment, segregation, and disposal of this amine salt, ensuring compliance with environmental standards and maintaining the integrity of your laboratory's safety profile.

Chemical Characterization & Hazard Assessment

Before disposal, we must understand the physicochemical properties that dictate safety. Phenylpropylmethylamine-d3 HCl is an organic amine salt.

PropertyCharacteristicOperational Implication
Chemical Structure Secondary Amine Salt (HCl)Acidic in solution; hygroscopic.
Isotope Status Stable (Deuterium-labeled)DO NOT discard in radioactive waste streams.
Toxicity Profile Acute Tox. 3 (Oral/Dermal)Handle as high-hazard toxic waste.
Reactivity Incompatible with OxidizersNEVER mix with bleach or nitrates (forms chloramines/nitrosamines).
Physical State White Solid / PowderHigh risk of inhalation; use HEPA filtration/fume hood.

Operational Disposal Protocol

Phase 1: Segregation & Compatibility

The most critical error in amine disposal is accidental mixing with incompatible streams.

  • Rule 1: No Oxidizers. Do not place in waste containers containing nitric acid, perchlorates, or hypochlorites (bleach).

  • Rule 2: No Strong Bases. Mixing with strong hydroxides (NaOH) will liberate the free amine, potentially creating volatile, malodorous, and toxic fumes.

  • Rule 3: Segregate Halogens. While the HCl salt contains chloride, it is best practice to segregate nitrogen-containing organics from bulk halogenated solvents (like DCM) if possible, to facilitate cleaner incineration profiles, though "Lab Packing" often permits their co-packing under specific guidelines.

Phase 2: Packaging & Labeling (Step-by-Step)

Step 1: Primary Containment

  • Keep the substance in its original glass vial if possible.

  • If the vial is broken or the material is bulk, transfer to a High-Density Polyethylene (HDPE) or Glass container with a Teflon-lined screw cap.

  • Why? Amine salts can be corrosive to metal; plastic or glass ensures container integrity.

Step 2: Labeling

  • Label clearly as "Hazardous Waste - Toxic."

  • Chemical Name: Write out the full name: "Phenylpropylmethylamine-d3 Hydrochloride."

  • Constituents: List "Organic Amine Salt" and "Deuterium Labeled."

  • Hazard Checkboxes: Check "Toxic" and "Corrosive" (due to HCl moiety).

Step 3: Secondary Containment (Lab Packing)

  • Place the primary container into a clear, sealable secondary bag (e.g., Ziploc).

  • Place this bag into the satellite accumulation area's "Solid Toxic Waste" drum or box.

Phase 3: Final Disposal Method
  • Recommended Method: High-Temperature Incineration.

  • Rationale: Incineration ensures the complete destruction of the carbon-nitrogen skeleton. Landfilling is generally prohibited for amine salts due to potential groundwater leaching.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Phenylpropylmethylamine-d3 HCl IsMixed Is it mixed with other solvents? Start->IsMixed CheckCompat Check Compatibility: NO Oxidizers/Bleach IsMixed->CheckCompat Yes SolidStream Keep in Original Vial or HDPE Container IsMixed->SolidStream No (Pure Solid) CheckCompat->Start Incompatible (STOP) LiquidStream Segregate into Liquid Organic Waste CheckCompat->LiquidStream Compatible Labeling Labeling: 'Toxic' + 'Amine Salt' LiquidStream->Labeling SolidStream->Labeling LabPack Pack in Drum for High-Temp Incineration Labeling->LabPack

Figure 1: Decision logic for segregating and packaging Phenylpropylmethylamine-d3 HCl to prevent incompatible mixing.

Emergency Contingencies

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: If dust is generated, clear the immediate area.[1]

  • PPE: Don double nitrile gloves, safety goggles, and a P100 respirator (or work within a hood).

  • Neutralization (Spill Only):

    • Do not use bleach.

    • Cover the spill with a specialized Amine Neutralizer or a mix of sand/soda ash to absorb and neutralize the acidity.

  • Cleanup: Scoop material into a disposal container. Wash the surface with soap and water (avoid strong oxidizers).

Regulatory Framework (RCRA)[2][3]

For US-based laboratories, this waste determination is critical for compliance:

  • Waste Code Determination:

    • This compound is not explicitly "P" or "U" listed by name in 40 CFR 261.33.

    • However, it likely exhibits Characteristic Toxicity or fits generic organic waste profiles.

    • D002 (Corrosivity): May apply if the pH of an aqueous solution is < 2.[2]

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, LQG) allows for the accumulation of acute toxic waste if you classify it as such based on LD50 data.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. [Link]

Sources

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